Glutaminase
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGWUSABWIEXKQ-BEBFYNPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1542132-88-6, 9001-47-2 | |
| Record name | ZED-1227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glutaminase | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ZED-1227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Structural Biology of Glutaminase
Protein Architecture and Domain Organization of Glutaminase Isoforms
The various isoforms of this compound share a conserved catalytic core but differ in their regulatory domains, which dictates their localization, activation, and oligomerization properties. nih.govnih.gov Eukaryotic glutaminases are generally multidomain proteins, significantly larger than their prokaryotic counterparts. osti.govnih.gov
All human this compound isoforms possess a highly conserved catalytic domain that is structurally similar to bacterial glutaminases. nih.govnih.gov This domain houses the active site where the hydrolysis of glutamine occurs. nih.gov Flanking this central domain are N-terminal and C-terminal regions that vary among the isoforms and confer specific regulatory functions.
Most isoforms, including KGA, LGA, and GAB, feature a long N-terminal domain folded into an EF-hand-like four-helix bundle and a C-terminal domain containing three putative ankyrin (ANK) repeats. osti.govnih.gov In contrast, the GAC isoform possesses a unique, shorter C-terminus of 48 amino acids that lacks any canonical motifs like the ankyrin repeats. osti.govnih.gov This structural difference is a key determinant of its distinct oligomerization and activation properties. osti.gov
| Isoform | N-Terminal Domain | Catalytic Domain | C-Terminal Domain |
| KGA | EF-hand-like four-helix bundle | Conserved | Three ankyrin repeats |
| GAC | EF-hand-like four-helix bundle | Conserved | Short, unique sequence |
| LGA | EF-hand-like four-helix bundle | Conserved | Three ankyrin repeats |
| GAB | EF-hand-like four-helix bundle | Conserved | Three ankyrin repeats |
Mammalian glutaminases are known to exist in various oligomeric states, which are intrinsically linked to their catalytic activity. nih.gov The inactive state is typically a dimer, which can then associate to form tetramers. nih.gov This dimer-tetramer equilibrium is a fundamental aspect of this compound regulation. nih.govresearchgate.net
The GAC isoform is unique in its ability to assemble into large, highly active, double-stranded helical filaments, particularly in the presence of allosteric activators like inorganic phosphate (B84403). osti.govnih.gov This filament formation is directly coupled to its robust catalytic activity. nih.govbiorxiv.org The absence of the C-terminal ankyrin repeats in GAC is crucial for this higher-order oligomerization. osti.govnih.gov Conversely, the presence of the ankyrin repeats in isoforms like KGA and GLS2 appears to prevent the formation of these extended, catalytically potent filaments, limiting them to a tetrameric state. nih.gov The ankyrin repeats in KGA form a unique dimerization interface that sterically hinders the assembly into supra-tetrameric filaments. nih.gov
Elucidation of the Catalytic Mechanism and Active Site Dynamics of this compound
The catalytic mechanism of this compound involves the hydrolysis of the amide group of glutamine. wikipedia.org The active site contains a constellation of key amino acid residues that facilitate this reaction. While the exact residues can vary between different enzyme families, a common theme is the presence of a nucleophilic residue that attacks the substrate. researchgate.netfrontiersin.org
The active sites of all human this compound isoforms are highly conserved, suggesting a shared catalytic mechanism. nih.gov Key residues, including a serine, are essential for enzymatic activity. nih.govnih.gov The catalytic process is initiated by a nucleophilic attack on the γ-carbonyl group of glutamine. researchgate.net An "activation loop" has been identified as a critical structural element that communicates the binding of allosteric activators, such as inorganic phosphate, to the active site. nih.gov The binding of an activator induces a conformational change in this loop, which in turn positions the catalytic residues for optimal activity and facilitates product release by opening a "lid" over the active site. nih.govnih.gov For instance, in kidney-type this compound, Ser286 and Lys289 are key residues involved in catalysis, with Lys289 acting as a general base to accept a proton from Ser286 during the nucleophilic attack. nih.gov
Post-Translational Modifications and Their Mechanistic Impact on this compound Activity and Stability
Post-translational modifications (PTMs) are crucial biochemical processes that occur after protein synthesis, significantly expanding the functional diversity of the proteome. cusabio.com These modifications involve the covalent addition of functional groups or proteins, proteolytic cleavage, or the degradation of entire proteins, which collectively regulate protein activity, localization, and stability. cusabio.comabcam.com For this compound, PTMs serve as a key regulatory layer, fine-tuning its enzymatic activity in response to cellular signals and metabolic demands. frontiersin.org
Phosphorylation of this compound and Kinase-Mediated Regulation
Phosphorylation is a primary mechanism for regulating this compound activity, particularly the this compound C (GAC) isoform, which is prevalent in cancer cells. nih.gov Research in non-small cell lung cancer (NSCLC) has demonstrated that GAC activity is significantly elevated due to phosphorylation. nih.gov The key phosphorylation site on GAC has been identified as Serine 314 (S314). nih.gov This phosphorylation event is regulated by the NF-κB-PKCε axis, where Protein Kinase C epsilon (PKCε) acts as the responsible kinase. nih.gov Blocking this modification, for instance by mutating the site to S314A, leads to inhibited this compound activity and a reduction in tumor malignancy. nih.gov Elevated levels of phosphorylated GAC have been correlated with poor survival rates in lung cancer patients, highlighting the clinical significance of this regulatory mechanism. nih.gov
Another critical regulatory pathway involves the Raf-Mek-Erk signaling module, which is often activated by growth factors like EGF. pnas.orgnih.gov Kidney-type this compound (KGA) activity is stimulated by this pathway in a phosphorylation-dependent manner. pnas.org The association of KGA with the kinases Raf-1, Mek2, and Erk facilitates this regulation. nih.gov The enhanced activity can be reversed by the action of protein phosphatase 2A (PP2A) or by specific inhibitors of the Mek kinase, confirming that the stimulation is phosphorylation-dependent. pnas.org
Acetylation and Succinylation of this compound
Lysine acylation, including acetylation and succinylation, represents another layer of this compound regulation. nih.govoup.comoup.com Lysine acetylation has been identified as a vital PTM that inhibits the activity of the GAC isoform in NSCLC. nih.gov The key site for this modification is Lysine 311 (K311). nih.gov This acetylation is a reversible process, with the removal of the acetyl group being catalyzed by Histone Deacetylase 4 (HDAC4). nih.gov By deacetylating K311, HDAC4 restores GAC activity, contributing to tumorigenesis. nih.gov
Succinylation, the addition of a succinyl group from succinyl-CoA, also occurs on this compound and has a distinct impact on its function. nih.govoup.com In pancreatic ductal adenocarcinoma (PDAC) cells, GLS is succinylated at Lysine 311 (K311), the same residue targeted by acetylation. oup.com This modification is dynamically regulated by the association of GLS with SUCLA2, a subunit of succinyl-CoA synthetase. nih.gov Under conditions of oxidative stress, the kinase p38 phosphorylates SUCLA2, causing it to dissociate from GLS. oup.com This dissociation increases the availability of succinyl-CoA, leading to enhanced GLS K311 succinylation, which in turn promotes glutaminolysis. nih.govoup.com This pathway helps cancer cells maintain redox homeostasis and supports proliferation. nih.gov
Ubiquitination and Proteasomal Degradation Pathways Affecting this compound Stability
The stability and cellular levels of this compound are controlled through ubiquitination and subsequent degradation by the proteasome. youtube.comyoutube.com The ubiquitin-proteasome system tags proteins for destruction, a process critical for cellular homeostasis. youtube.com There is significant crosstalk between different PTMs, where one modification can influence another. In the case of GAC, acetylation at K311 not only inhibits its enzymatic activity but also promotes its degradation. nih.gov Acetylation at this site enhances the interaction between GAC and the E3 ubiquitin ligase TRIM21. nih.gov This interaction facilitates the polyubiquitination of GAC, marking it for degradation by the proteasome and thereby reducing its cellular levels. nih.gov This demonstrates a dual role for K311 acetylation in both directly inhibiting enzyme activity and promoting protein turnover.
Other Identified Post-Translational Modifiers
While phosphorylation, acetylation, and succinylation are well-characterized modifications of this compound, other PTMs also contribute to the complexity of its regulation. The general acetyltransferase GCN5L1 has been shown to modulate the oligomerization and acetylation of the GLS2 isoform, adding another layer to the control of its activity. frontiersin.org The landscape of PTMs is vast, including modifications like methylation, glycosylation, and amidation, although their specific roles in directly modifying this compound are less defined compared to the aforementioned modifications. abcam.comwikipedia.org
Table 1: Summary of Key Post-Translational Modifications of this compound
| Modification | Isoform(s) | Site(s) | Key Regulatory Enzymes | Mechanistic Impact |
|---|---|---|---|---|
| Phosphorylation | GAC, KGA | Ser314 (GAC) | PKCε, Raf-Mek-Erk pathway | Increases enzymatic activity nih.govpnas.org |
| Acetylation | GAC | Lys311 | HDAC4 (deacetylase) | Inhibits enzymatic activity; promotes ubiquitination nih.gov |
| Succinylation | GLS1 | Lys311 | SUCLA2, p38 MAP kinase | Promotes glutaminolysis and redox homeostasis nih.govoup.com |
| Ubiquitination | GAC | Not specified | TRIM21 (E3 Ligase) | Promotes proteasomal degradation nih.gov |
Subcellular Localization and Compartmentalization of this compound Isoforms
The function of this compound is intrinsically linked to its subcellular localization, which ensures that its activity is directed toward specific metabolic needs within different cellular compartments. The two primary genes, GLS and GLS2, produce distinct isoforms with differing localization patterns. nih.govnih.gov
The GLS gene gives rise to kidney-type this compound (KGA) and its splice variant, this compound C (GAC). Both KGA and GAC contain N-terminal sequences that are predicted to target them to the mitochondria. nih.gov Experimental evidence overwhelmingly confirms that GLS isoforms are predominantly localized to this organelle. nih.gov Within the mitochondria, this compound catalyzes the conversion of glutamine to glutamate (B1630785), which is a critical entry point into the tricarboxylic acid (TCA) cycle for energy production and biosynthesis. nih.gov However, some studies also report a cytosolic presence for these isoforms, suggesting that their function may not be exclusively mitochondrial. nih.gov
The GLS2 gene encodes the liver-type this compound (LGA) isoforms. nih.gov Like their GLS1 counterparts, GLS2 isoforms are also primarily found in the mitochondria. nih.gov However, a notable distinction is the additional localization of GLS2 isoforms to the cell nucleus. nih.govwikipedia.org The presence of this compound in the nucleus of neurons and astrocytes suggests non-canonical, non-metabolic roles, potentially related to transcriptional regulation and cellular differentiation. nih.gov This dual localization allows GLS2 to participate in both mitochondrial metabolism and nuclear processes, highlighting the functional versatility of this compound isoforms.
Table 2: Subcellular Localization of this compound Isoforms
| Isoform | Gene | Primary Localization | Other Reported Locations | Functional Significance |
|---|---|---|---|---|
| KGA/GAC | GLS | Mitochondria | Cytosol | Mitochondrial: Fuels TCA cycle for bioenergetics and biosynthesis. nih.govnih.gov |
| LGA | GLS2 | Mitochondria | Nucleus | Mitochondrial: Metabolic roles. Nuclear: Potential roles in gene regulation and differentiation. nih.govnih.gov |
Advanced Regulatory Mechanisms of Glutaminase Activity
Long-Term Regulation of Glutaminase Expression
This compound (GLS) activity is tightly regulated to meet cellular demands for glutamine metabolism, which is crucial for energy production, biosynthesis, and redox homeostasis. Beyond immediate enzymatic control, the long-term expression levels of this compound are modulated through intricate transcriptional and post-transcriptional mechanisms. These processes ensure that this compound availability is adapted to cellular states, developmental cues, and environmental signals over extended periods.
Transcriptional Control by Metabolic and Hormonal Cues
The expression of this compound genes is subject to regulation by a variety of metabolic and hormonal signals, influencing the rate of gene transcription. These mechanisms allow cells to adjust this compound levels in response to nutrient availability, physiological states, and hormonal stimuli.
Metabolic Cues: Cellular metabolic status significantly impacts this compound gene transcription. For instance, in the liver, the expression of hepatic this compound mRNA is transcriptionally upregulated during conditions such as starvation, diabetes, and the consumption of high-protein diets. nih.govcapes.gov.brannualreviews.orgnih.gov Conversely, kidney-type this compound (KGA) mRNA expression is primarily regulated post-transcriptionally through mRNA stability mechanisms during metabolic acidosis, rather than by changes in transcription rate. nih.govcapes.gov.brphysiology.org
Several transcription factors (TFs) play pivotal roles in mediating these metabolic responses:
c-Jun: This oncogenic transcription factor directly binds to the this compound (GLS) promoter, driving elevated GLS gene expression and activity, particularly in cancer cells. nih.govresearchgate.netaacrjournals.orgamegroups.org
c-Myc: As a key oncogenic transcription factor, c-Myc transcriptionally represses microRNAs miR-23a and miR-23b. These miRNAs normally suppress GLS1 gene transcription, meaning c-Myc's action leads to increased GLS expression. aacrjournals.orgamegroups.orgnih.govresearchgate.netnih.gov
NF-κB: This signaling pathway acts as a positive regulator of this compound expression, also by inhibiting miR-23a and miR-23b, and is a common intermediate in this compound activation downstream of Rho GTPase signaling. aacrjournals.orgnih.gov
TFEB: The transcription factor EB (TFEB) directly interacts with the GLS gene promoter, transcriptionally regulating GLS expression and thereby influencing glutaminolysis, which is critical for pancreatic cancer cell growth. mdpi.com
Hypoxia: Under hypoxic conditions, the expression of GLS1 is transcriptionally activated by HIF-1α. frontiersin.org
Circadian Clock Genes: Genes such as Bmal1, which are central to the circadian clock, coordinate GLS expression, suggesting that daily rhythms can influence this compound activity and thus cellular metabolic processes. oup.com
Hormonal Cues: Hormonal signals can also influence this compound expression. For example, in prostate cancer, the androgen receptor (AR) binds directly to the GLS1 promoter, upregulating its transcription and simultaneously influencing alternative splicing to favor the KGA isoform. pnas.org While not directly regulating this compound, glucocorticoid hormones are known to transcriptionally activate the glutamine synthetase (GS) gene, illustrating a general principle of hormonal regulation in nitrogen metabolism pathways. nih.govcapes.gov.br
Table 1: Key Transcriptional Regulators of this compound Expression
| Regulator | Type | Metabolic/Hormonal Cue | Effect on GLS Expression | Mechanism | Tissue/Context | Citation(s) |
| c-Jun | Transcription Factor | Oncogenic signaling | Upregulates | Binds to GLS promoter | Cancer cells (e.g., breast) | nih.govresearchgate.netaacrjournals.orgamegroups.org |
| c-Myc | Transcription Factor | Oncogenic signaling | Upregulates | Represses miR-23a/b | Cancer cells | aacrjournals.orgamegroups.orgnih.govresearchgate.netnih.gov |
| NF-κB | Transcription Factor | Rho GTPase signaling | Upregulates | Inhibits miR-23a/b | Cancer cells | aacrjournals.orgnih.gov |
| TFEB | Transcription Factor | Metabolic/Oncogenic | Upregulates | Binds to GLS promoter | Pancreatic cancer | mdpi.com |
| AR (Androgen Receptor) | Transcription Factor | Hormonal (androgen) | Upregulates | Binds to GLS1 promoter | Prostate cancer | pnas.org |
| HIF-1α | Transcription Factor | Hypoxia | Upregulates | Transcriptional activation of GLS1 | Cancer cells | frontiersin.org |
| Wnt/β-catenin Pathway | Signaling Pathway | Signaling | Upregulates | Mechanism unclear | Hepatocellular carcinoma | atlasgeneticsoncology.org |
| Starvation | Metabolic State | Nutrient deprivation | Upregulates (hepatic) | Increased transcription | Liver | nih.govcapes.gov.brannualreviews.orgnih.gov |
| Diabetes | Metabolic State | Metabolic state | Upregulates (hepatic) | Increased transcription | Liver | nih.govcapes.gov.brannualreviews.orgnih.gov |
| High Protein Diet | Nutritional State | Nutrient availability | Upregulates (hepatic) | Increased transcription | Liver | nih.govcapes.gov.brannualreviews.orgnih.gov |
| Circadian Clock Genes (e.g., Bmal1) | Gene Family | Daily rhythm | Regulates | Co-coordinates GLS expression | Tumor cells | oup.com |
Post-Transcriptional Mechanisms Affecting mRNA Stability and Splicing
Post-transcriptional regulation plays a critical role in fine-tuning this compound expression by controlling the stability of its mRNA and directing alternative splicing events. These mechanisms significantly influence the cellular abundance of functional this compound protein.
mRNA Stability: The stability of this compound mRNA is modulated by specific sequence elements and RNA-binding proteins (RBPs). AU-rich elements (AREs) located in the 3'-untranslated regions (3'-UTRs) of mRNAs are known to regulate mRNA turnover. The RNA-binding protein HuR (encoded by ELAVL1) is proposed to interact with these AREs, stabilizing this compound mRNA, particularly during metabolic acidosis. nih.govatlasgeneticsoncology.org Elevated expression of HuR correlates with higher levels of this compound isoforms GAC and KGA. nih.govnih.govdntb.gov.ua
Other RBPs also influence GLS mRNA stability. PTBP1 has been shown to bind to the 3'-UTR of GLS mRNA, promoting its stability and thus enhancing glutamine metabolism. researchgate.net Similarly, IGF2BP3 interacts with UCA1 and enhances the stability of GLS1 mRNA by binding to its 3'-UTR. nih.gov
During metabolic acidosis, the kidney-type this compound (KGA) mRNA is stabilized by an 8-base AU-sequence functioning as a pH-response element (pHRE) in its 3'-UTR. nih.govcapes.gov.brphysiology.orgphysiology.orgresearchgate.net
Alternative Splicing: this compound exists as multiple isoforms generated through alternative splicing of its precursor mRNA. The primary isoforms derived from the GLS gene are kidney-type this compound (KGA) and this compound C (GAC). nih.govphysiology.orgnih.govatlasgeneticsoncology.orgnih.govphysiology.orgnih.govplos.orgthe-innovation.org A third, non-catalytic isoform, GAM, is found in muscle tissue. atlasgeneticsoncology.orgphysiology.org The human GLS gene comprises 19 exons; KGA mRNA typically includes exons 1-14 and 16-19, while GAC mRNA is formed by exons 1-15, resulting in distinct C-terminal sequences and 3'-UTRs. physiology.org GAC generally exhibits higher catalytic activity than KGA and is often the predominant isoform in cancer cells, correlating with poor patient prognosis. frontiersin.orgnih.govthe-innovation.org
The regulation of alternative splicing is influenced by several factors:
CFIm25: This splicing regulator impacts GLS alternative splicing. Depletion of CFIm25 leads to a shift in polyadenylation site usage within the KGA 3'-UTR and favors the exclusion of the GAC 3'-UTR, thereby modulating isoform expression. atlasgeneticsoncology.orgnih.gov
Androgen Receptor (AR): In prostate cancer, AR not only regulates GLS1 transcription but also influences alternative splicing to promote the KGA isoform. pnas.org
HuR (ELAVL1): As mentioned, HuR also regulates GLS mRNA alternative splicing, with knockdown of ELAVL1 leading to reduced KGA and increased GAC levels. nih.govnih.govdntb.gov.ua
MicroRNA Regulation: MicroRNAs (miRNAs) are key post-transcriptional regulators that can target GLS mRNA, leading to its degradation or translational repression.
miR-23a/b: As noted in transcriptional control, c-Myc represses these miRNAs, which target GLS mRNA, thereby increasing GLS expression. aacrjournals.orgamegroups.orgnih.govresearchgate.net
miR-153: This miRNA is downregulated in glioblastoma and restrains glutamine utilization by targeting this compound. ilo.org
Other miRNAs: Studies have identified various other miRNAs whose expression levels change in correlation with GLS or GLS2 (GAB) isoform expression in glioblastoma, suggesting their involvement in regulating glutamine metabolism and oxidative status. doaj.orgnih.gov
Table 2: Key Post-Transcriptional Regulators of this compound Expression
| Regulator Type | Specific Regulator | Mechanism | Effect on GLS Expression | Affected Isoform(s) | Tissue/Context | Citation(s) |
| RBP | HuR (ELAVL1) | mRNA stability, Alternative splicing | Affects stability & splicing | KGA↓, GAC↑ | Breast cancer | nih.govnih.govdntb.gov.ua |
| RBP | PTBP1 | mRNA stability | Stabilizes mRNA | GLS1 | Cancer cells | researchgate.net |
| RBP | IGF2BP3 | mRNA stability | Enhances stability | GLS1 | Endometriosis | nih.gov |
| miRNA | miR-23a/b | mRNA degradation/translational repression | Repressed by c-Myc, de-represses GLS | KGA | Cancer cells | aacrjournals.orgamegroups.orgnih.govresearchgate.net |
| miRNA | miR-153 | mRNA degradation/translational repression | Targets GLS | GLS | Glioblastoma | ilo.org |
| miRNA | miR-146a-5p, etc. | mRNA degradation/translational repression | Varies with isoform expression | GLS/GAB | Glioblastoma | doaj.orgnih.gov |
| Splicing Regulator | CFIm25 | Alternative splicing/APA | Alters splicing, favors KGA exclusion | KGA/GAC | Cancer cells | atlasgeneticsoncology.orgnih.gov |
| pHRE element | AU-rich sequences | mRNA stability | Stabilizes mRNA | KGA | Kidney (acidosis) | nih.govcapes.gov.brphysiology.orgphysiology.orgresearchgate.net |
Table 3: this compound Isoform Distribution and Characteristics
| Isoform | Gene | Primary Location/Expression | Key Characteristics | Role in Cancer | Citation(s) |
| KGA | GLS1 | Brain, Kidney | Canonical kidney-type; lower catalytic activity than GAC | Less active than GAC | nih.govphysiology.orgnih.govatlasgeneticsoncology.orgnih.govphysiology.orgnih.govplos.orgthe-innovation.org |
| GAC | GLS1 | Colon cancer, Breast cancer, Cardiac muscle, Pancreas | Shorter, unique C-terminus, higher catalytic activity | Often dominant, associated with poor prognosis | nih.govfrontiersin.orgatlasgeneticsoncology.orgnih.govphysiology.orgthe-innovation.org |
| GAM | GLS1 | Cardiac and skeletal muscle | Much shorter protein, no measurable catalytic activity | Not specified | atlasgeneticsoncology.orgphysiology.org |
| LGA | GLS2 | Liver | Liver-type | Generally repressed in cancer | frontiersin.orgoup.complos.org |
| GAB | GLS2 | Liver | Liver-type | Context-specific tumor suppressive activity | frontiersin.orgplos.orgdoaj.orgnih.gov |
Integrated Metabolic Roles and Pathways of Glutaminase
Central Role of Glutaminase in Glutamine Catabolism and Glutaminolysis
This compound is the rate-limiting enzyme in glutaminolysis, the process by which glutamine is catabolized to provide metabolic intermediates and nitrogen for cellular functions. elifesciences.orgtandfonline.compatsnap.comnih.govfrontiersin.orgbiomedicinej.comnih.govnih.gov This catabolism is fundamental for supporting cell proliferation, energy production, and the synthesis of essential biomolecules.
Glutamine Anaplerosis and Interconnections with the Tricarboxylic Acid (TCA) Cycle
This compound initiates the entry of glutamine-derived carbon into the TCA cycle through a process known as anaplerosis. elifesciences.orgtandfonline.compatsnap.comnih.govnih.govasm.orgoup.comelifesciences.orgnih.govmdpi.commdpi.com The enzyme converts glutamine into glutamate (B1630785) and ammonia (B1221849). elifesciences.orgtandfonline.compatsnap.comnih.govfrontiersin.orgbiomedicinej.comnih.govnih.gov Glutamate is subsequently transformed into α-ketoglutarate (α-KG), a key TCA cycle intermediate, via transamination reactions or the action of glutamate dehydrogenase (GDH). tandfonline.compatsnap.comnih.govnih.govasm.orgoup.comelifesciences.orgnih.govmdpi.commdpi.comnih.govnih.govmdpi.com This replenishment of TCA cycle intermediates is crucial, particularly in rapidly proliferating cells such as cancer cells, where TCA cycle intermediates are often diverted for biosynthetic purposes. tandfonline.comnih.govnih.govasm.orgelifesciences.orgmdpi.comnih.gov Glutamine serves as a significant anaplerotic substrate, supplying carbon for the synthesis of amino acids, nucleotides, and lipids, and contributing to ATP generation. tandfonline.comnih.govfrontiersin.orgnih.govasm.orgelifesciences.orgmdpi.commdpi.comnih.govmdpi.comnih.gov In certain cancer contexts, glutamine is even preferred over glucose as an anaplerotic source. nih.govasm.orgmdpi.comnih.gov Additionally, glutamine-derived α-KG can participate in reductive carboxylation, leading to citrate (B86180) production and subsequently acetyl-CoA, further supporting cellular metabolism. nih.govmdpi.com In specific tissues, such as photoreceptors, this compound activity is essential for producing glutamate and aspartate, which are vital for cell survival. elifesciences.org Research also suggests a potential cardioprotective role for glutamine anaplerosis in conditions like heart failure. oup.com
Table 1: Glutamine's Entry into the TCA Cycle via this compound
| Step | Enzyme/Process | Substrate | Product(s) | Significance | Citations |
| 1 | Glutaminolysis (this compound) | Glutamine (Gln) | Glutamate (Glu) + Ammonia (NH3) | Initiates glutamine catabolism; releases nitrogen. | elifesciences.orgtandfonline.compatsnap.comnih.govfrontiersin.orgbiomedicinej.comnih.govnih.gov |
| 2 | Glutamate to α-Ketoglutarate (α-KG) conversion | Glutamate (Glu) | α-Ketoglutarate (α-KG) + Amino acid (via transamination) OR α-Ketoglutarate (α-KG) + NH3 (via GDH) | Replenishes TCA cycle intermediates (anaplerosis); provides carbon for biosynthesis and energy. | tandfonline.compatsnap.comnih.govnih.govasm.orgoup.comelifesciences.orgnih.govmdpi.commdpi.comnih.govnih.govmdpi.com |
| 3 | Reductive Carboxylation (Optional) | α-Ketoglutarate (α-KG) | Citrate/Isocitrate | Alternative pathway for TCA cycle carbon flux. | nih.govmdpi.com |
This compound in Nitrogen Metabolism and Ammonia Homeostasis
This compound plays a pivotal role in nitrogen metabolism by catalyzing the release of ammonia from glutamine. elifesciences.orgtandfonline.compatsnap.comnih.govfrontiersin.orgbiomedicinej.comnih.govnih.gov This ammonia is a critical intermediate in the body's nitrogen balance. nih.govnih.govnih.govfrontiersin.orgresearchgate.netnih.govmdpi.com In the brain, the primary enzyme responsible for ammonia removal is glutamine synthetase (GS), which converts glutamate and ammonia into glutamine, while this compound generates ammonia. nih.govnih.govresearchgate.net This compartmentalization, with GS often located in astrocytes and this compound in neurons, is crucial for maintaining brain nitrogen homeostasis. nih.govnih.govresearchgate.netplos.org In the liver, this compound, predominantly in periportal hepatocytes, converts glutamine into glutamate and ammonia, which can then be utilized by the urea (B33335) cycle for nitrogen detoxification. frontiersin.organnualreviews.org The kidney also utilizes this compound in its role in acid-base balance and ammonia production. tandfonline.comannualreviews.orgmhmedical.com Glutamine itself acts as a major non-toxic interorgan carrier of nitrogen. frontiersin.orgmhmedical.com When ammonia levels become excessive, GS is essential for converting it back into glutamine, thereby reducing toxicity. nih.govnih.govresearchgate.netmdpi.com
Table 2: this compound and Glutamine Synthetase in Nitrogen Metabolism
| Feature | This compound (GLS) | Glutamine Synthetase (GS) | Citations |
| Primary Reaction | Glutamine → Glutamate + Ammonia | Glutamate + Ammonia → Glutamine | elifesciences.orgnih.govmhmedical.com |
| Role in Nitrogen Metabolism | Generates ammonia; Catabolizes glutamine | Removes ammonia; Synthesizes glutamine | elifesciences.orgnih.govfrontiersin.orgnih.govmdpi.commhmedical.comembopress.org |
| Typical Cellular Location | Mitochondria | Cytosol (primarily astrocytes in brain) | patsnap.comfrontiersin.orgnih.govplos.org |
| Key Organ Functions | Liver (urea cycle), Kidney (acid-base), Brain (ammonia generation) | Brain (ammonia detoxification), Liver (urea cycle support) | tandfonline.comnih.govnih.govfrontiersin.orgmdpi.comannualreviews.org |
| Interplay | Provides substrate (glutamate) for GS; Generates ammonia that GS consumes. | Consumes ammonia generated by GLS; Recycles glutamate. | nih.govresearchgate.netnih.govmdpi.complos.org |
This compound in Amino Acid Homeostasis and Biosynthesis
This compound plays a significant role in maintaining amino acid homeostasis and supporting biosynthesis. mdpi.com Glutamine, the product of glutamine synthetase, is a critical precursor for the synthesis of numerous non-essential amino acids (NEAAs), including aspartate, phosphoserine, and alanine. elifesciences.orgtandfonline.com The glutamate produced by this compound activity is a versatile intermediate; it can be converted into proline through reductive steps, and into aspartate and asparagine via oxidative reactions involving the TCA cycle. embopress.org Furthermore, glutamine-derived glutamate can donate its amine nitrogen for the biosynthesis of alanine, serine, and consequently, glycine (B1666218). embopress.org Beyond amino acids, glutamine also serves as a vital nitrogen source for the biosynthesis of nucleotides, essential components of DNA and RNA. frontiersin.orgnih.govmdpi.comnih.gov Specifically, aspartate, derived from glutamine metabolism, participates directly in both pyrimidine (B1678525) and purine (B94841) synthesis pathways. nih.gov Additionally, glutamine can contribute carbon atoms to the synthesis of fatty acids, a process often upregulated in proliferating cells under stress. frontiersin.orgmdpi.com
Table 3: Glutamine-Derived Biosynthetic Precursors
| Biosynthetic Product | Precursor/Intermediate | Pathway/Process | Significance | Citations |
| Amino Acids | Glutamate (from Gln) | Transamination | Precursor for Proline, Aspartate, Asparagine, Alanine, Serine, Glycine | elifesciences.orgtandfonline.comembopress.org |
| Nucleotides | Glutamine (N source) | Purine/Pyrimidine Synthesis | Essential for DNA/RNA synthesis | frontiersin.orgnih.govmdpi.comnih.gov |
| Aspartate (from Glu) | Pyrimidine/Purine Synthesis | Direct precursor for nucleotide biosynthesis | nih.gov | |
| Fatty Acids | Glutamine (Carbon source) | Citrate/Acetyl-CoA formation | Supports cell membrane and growth. | nih.govfrontiersin.orgmdpi.com |
Interplay between this compound and Other Metabolic Enzymes and Pathways
This compound activity is intricately linked with other metabolic enzymes and pathways, influencing cellular fate, proliferation, and adaptation to various physiological conditions.
Functional Relationships with Glutamine Synthetase
The metabolic relationship between this compound (GLS) and glutamine synthetase (GS) is characterized by their opposing enzymatic activities and their coordinated roles in glutamine metabolism. nih.govmdpi.complos.orgmhmedical.comembopress.org GLS catalyzes the hydrolysis of glutamine into glutamate and ammonia, effectively catabolizing glutamine. elifesciences.orgtandfonline.compatsnap.comnih.govfrontiersin.orgbiomedicinej.comnih.govnih.gov Conversely, GS synthesizes glutamine from glutamate and ammonia in an ATP-dependent reaction. nih.govmhmedical.com This dynamic interplay is critical for maintaining nitrogen homeostasis and controlling cellular glutamine levels. nih.govnih.govresearchgate.netnih.govmdpi.complos.org In the brain, the distinct cellular and subcellular localization of these enzymes is particularly important; GS is predominantly found in astrocytes, while this compound is often located in neurons. nih.govnih.govresearchgate.netplos.org This spatial segregation allows for efficient removal of ammonia generated by this compound in neurons by astrocytic GS, thereby preventing neurotoxicity. nih.govnih.govresearchgate.netplos.org In certain cancer types, such as breast cancer, differential expression of GLS and GS between cell lineages (e.g., higher GLS in basal cells, higher GS in luminal cells) contributes to distinct metabolic phenotypes, including glutamine dependence or independence. plos.org Luminal cell-specific GS expression, induced by GATA3, can repress this compound expression, leading to glutamine independence. plos.org
Connections to Glycolysis, Lipid Synthesis, and Nucleotide Biosynthesis
This compound activity is intricately linked with glycolysis, lipid synthesis, and nucleotide biosynthesis, significantly influencing cellular metabolism and proliferation. nih.govnih.govmdpi.commdpi.comnih.govannualreviews.orgresearchgate.netascopubs.orgmdpi.comfrontiersin.org
Connections to Glycolysis: Many cancer cells exhibit a metabolic rewiring known as the Warburg effect, characterized by high rates of glycolysis, even in the presence of oxygen. tandfonline.comnih.govnih.govasm.orgmdpi.commdpi.comnih.govmdpi.comfrontiersin.org In these cells, glutamine metabolism, initiated by this compound, becomes a crucial alternative or supplementary source of energy and biosynthetic precursors, especially when glucose utilization is altered or limited. nih.govasm.orgmdpi.comnih.govnih.gov Glutamine anaplerosis can sustain aerobic glycolysis and activate signaling pathways like mTORC1, which are vital for tumor cell proliferation. nih.gov Furthermore, glycolytic intermediates, such as 3-phosphoglycerate, are precursors for serine and glycine synthesis, which are themselves essential for nucleotide biosynthesis. nih.govmdpi.comfrontiersin.org In conditions like renal fibrogenesis, a shift towards glycolysis is accompanied by enhanced glutamine metabolism to support the increased demand for amino acids and nucleotides. frontiersin.org
Connections to Lipid Synthesis: Glutamine serves as a source of carbon atoms that can be channeled into lipid synthesis, including fatty acids. frontiersin.orgmdpi.com The α-ketoglutarate derived from glutamine can be converted to citrate, which is then processed into acetyl-CoA, a primary substrate for de novo fatty acid and cholesterol synthesis. nih.govmdpi.com Under conditions of cellular stress, such as hypoxia, increased glutamine uptake can specifically promote lipid synthesis in proliferating cells. frontiersin.org Glycolysis also contributes to lipid biosynthesis by providing precursors like glyceraldehyde-3-phosphate and dihydroxyacetone phosphate (B84403) for triglycerides and fatty acids. mdpi.commdpi.com
Connections to Nucleotide Biosynthesis: Glutamine is a critical donor of nitrogen atoms required for the synthesis of purines and pyrimidines, the building blocks of nucleic acids. frontiersin.orgnih.govmdpi.comnih.gov The glutamate produced from glutamine catabolism can be further metabolized to aspartate, which directly participates in both pyrimidine and purine biosynthesis pathways. nih.gov Additionally, glutamine metabolism supports the production of glycine, an amino acid that not only contributes to protein synthesis but also serves as a precursor for purines and a source of one-carbon units for nucleotide synthesis. nih.govembopress.orgfrontiersin.org The pentose (B10789219) phosphate pathway, linked to glycolysis, also generates precursors necessary for nucleotide synthesis. mdpi.commdpi.com
Table 4: Interconnections of this compound with Glycolysis, Lipid, and Nucleotide Synthesis
| Pathway | This compound Role/Connection | Key Intermediates/Products | Significance | Citations |
| Glycolysis | Anaplerotic support for TCA cycle, which fuels aerobic glycolysis. | Glutamine → Glutamate → α-KG | Sustains energy production and proliferation; alternative carbon source. | tandfonline.comnih.govnih.govasm.orgmdpi.com |
| Glycolytic intermediates (e.g., 3-PG) are precursors for nucleotide synthesis. | nih.govmdpi.comfrontiersin.org | |||
| Lipid Synthesis | Provides carbon for fatty acid and cholesterol synthesis. | Glutamine → Glutamate → α-KG → Citrate → Acetyl-CoA | Supports cell membrane and growth. | nih.govfrontiersin.orgmdpi.com |
| Glycolysis also provides precursors for lipid synthesis. | Glyceraldehyde-3-phosphate, Dihydroxyacetone Phosphate | mdpi.commdpi.com | ||
| Nucleotide Biosynthesis | Provides nitrogen for purine and pyrimidine synthesis. | Glutamine, Glutamate → Aspartate | Essential for DNA/RNA production. | frontiersin.orgnih.govmdpi.comnih.gov |
| Supports glycine synthesis, a precursor for purines and one-carbon units. | Glutamine → Glutamate → Glycine | nih.govembopress.orgfrontiersin.org | ||
| Glycolysis supports nucleotide synthesis via PPP. | mdpi.commdpi.com |
Compound Names Mentioned:
this compound (GLS)
Glutamine (Gln)
Glutamate (Glu)
Ammonia (NH3)
α-Ketoglutarate (α-KG)
Tricarboxylic Acid (TCA) Cycle
Glutamate Dehydrogenase (GDH)
Non-essential Amino Acids (NEAAs)
Aspartate
Phosphoserine
Alanine
Proline
Serine
Glycine
Purines
Pyrimidines
Fatty Acids
Citrate
Acetyl-CoA
Glutathione (B108866) (GSH)
Glutamine Synthetase (GS)
Oxaloacetate (OAA)
NADPH
Glyceraldehyde-3-phosphate (GA3P)
Dihydroxyacetone Phosphate (DHAP)
3-Phosphoglycerate (3-PG)
6-Phosphogluconate (6-PG)
Ribose 5-phosphate (R-5-P)
3-Phosphoglycerate Dehydrogenase (3PGDH)
6-Phosphogluconate Dehydrogenase (6PGDH)
Carbamoyl Phosphate Synthetase 2, Aspartate Transcarbamylase, and Dihydroorotase (CAD) complex
Orotate
Urea Cycle
Pentose Phosphate Pathway (PPP)
mTORC1 signaling pathway
Cellular and Physiological Functions Attributed to Glutaminase Activity
Glutaminase in Cellular Proliferation and Growth Regulation Mechanisms
This compound, particularly the GLS1 isoform, plays a critical role in supporting the rapid proliferation and growth of various cell types, a function extensively documented in cancer biology and endothelial cell studies. The enzymatic conversion of glutamine to glutamate (B1630785) by this compound is a gateway for glutamine's carbon and nitrogen to enter central metabolic pathways essential for macromolecule synthesis.
In cancer cells, the demand for glutamine is significantly elevated. Many tumor cells exhibit what is known as "glutamine addiction," where their survival and proliferation are disproportionately dependent on a continuous supply of glutamine. This is partly because glutamine-derived glutamate is a precursor for the synthesis of non-essential amino acids and nucleotides, and it replenishes the tricarboxylic acid (TCA) cycle, a process called anaplerosis, which provides intermediates for biosynthesis. jci.org For instance, in glioblastoma cells, silencing of GLS or inhibition of its activity has been shown to suppress cell survival and growth. researchgate.net Similarly, studies on colorectal cancer cells have demonstrated that the loss of GLS1 expression, either through RNA interference or inhibitors, leads to decreased proliferation and viability. nih.gov The inhibition of this compound in these cancer cells curtails their ability to generate the necessary building blocks for new cells, thereby impeding their growth. researchgate.netnih.gov
The role of this compound in proliferation extends beyond cancer cells. Research on human endothelial cells has revealed that glutamine metabolism, driven by GLS1, is fundamental to their proliferation, migration, and survival. nih.gov The proliferative effect of glutamine on these cells is dependent on GLS1 activity, as its inhibition leads to a cytostatic effect, halting cell growth without inducing cell death. nih.gov This highlights the enzyme's central role in supporting the physiological growth of blood vessels.
Several oncogenic signaling pathways directly influence this compound activity to promote cell proliferation. The c-Myc oncogene, for example, upregulates the expression of GLS, thereby driving glutamine catabolism to support rapid cell division. jci.org This regulatory link underscores the importance of this compound in the metabolic reprogramming that characterizes many proliferating cells.
Table 1: Impact of this compound Inhibition on Cellular Proliferation
| Cell Type | Method of Inhibition | Observed Effect on Proliferation | Reference |
| Glioblastoma Cells | GLS silencing / GA activity inhibition | Suppression of cell growth | researchgate.net |
| Colorectal Cancer Cells | RNA interference / Inhibitor | Decreased proliferation and viability | nih.gov |
| Human Endothelial Cells | Pharmacological inhibitors / siRNA | Prevention of DNA synthesis and proliferation (cytostatic) | nih.gov |
| Sarcoma Cells | L-methionine sulfoximine (B86345) (inhibits glutamine synthetase) | Reduced proliferation in glutamine-deprived conditions | researchgate.net |
This compound in Cellular Differentiation Processes
This compound activity is not only crucial for cell proliferation but also plays a significant role in guiding cellular differentiation, the process by which a less specialized cell becomes a more specialized one. This has been demonstrated in various cell lineages, including neural and immune cells.
In the context of neurogenesis, this compound 1 (GLS1) has been identified as essential for the proper differentiation of human neural progenitor cells (NPCs). nih.gov During the neuronal differentiation of NPCs, both isotypes of GLS1, kidney-type this compound and this compound C, are upregulated. nih.gov The silencing of GLS1 in these cells through small interfering RNA (siRNA) significantly reduces the expression of the neuronal marker microtubule-associated protein 2 (MAP-2), indicating a blockade in the differentiation process. nih.gov This suggests that the metabolic shift associated with increased this compound activity is a prerequisite for the maturation of progenitor cells into functional neurons.
The immune system also provides a clear example of this compound's role in differentiation. The process of glutaminolysis, initiated by this compound, is instrumental in the differentiation of peripheral CD4+ T cells. nih.govfrontiersin.org Upon activation, naïve CD4+ T cells increase their glutamine uptake to fuel their differentiation into specific effector T cell subtypes, such as Th1 and Th17 cells, while inhibiting the differentiation of regulatory T cells (Tregs). frontiersin.org The metabolic products of glutaminolysis, such as α-ketoglutarate, can influence epigenetic modifications and signaling pathways like mTORC1, which are critical checkpoints in T cell fate determination. nih.govfrontiersin.org
This evidence points to this compound as a key metabolic regulator that supports the specific biosynthetic and bioenergetic demands of cellular differentiation programs. By controlling the flux of glutamine into pathways that generate specific metabolites, this compound helps to orchestrate the complex molecular changes that underpin cell specialization.
This compound in Apoptosis and Cell Survival Pathways
This compound activity is intricately linked to the regulation of apoptosis (programmed cell death) and cell survival. The availability of glutamine and its metabolism via this compound can determine whether a cell lives or dies, particularly under conditions of stress.
Glutamine itself is often considered an anti-apoptotic agent. researchgate.net Its metabolism provides the cell with antioxidants and energy, which are crucial for survival. In many cell types, glutamine deprivation is a potent trigger for apoptosis. researchgate.netnih.gov This is often linked to the depletion of TCA cycle intermediates, reduced ATP levels, and diminished pools of the antioxidant glutathione (B108866). jci.org Cells with high metabolic rates, such as cancer cells driven by the Myc oncogene, are particularly sensitive to glutamine withdrawal-induced apoptosis. jci.org
The role of this compound in this context is central. By converting glutamine to glutamate, GLS1 provides the necessary precursor for the synthesis of glutathione, a key molecule in protecting cells from oxidative stress-induced apoptosis. nih.gov Furthermore, the anaplerotic role of this compound in replenishing the TCA cycle is vital for maintaining mitochondrial integrity and function, which is critical for preventing the initiation of the intrinsic apoptotic pathway. jci.org
Studies on human neural progenitor cells have shown that GLS1 is critical for their survival, with its silencing leading to an increase in TUNEL-positive cells, a marker of apoptosis. nih.gov Similarly, in colorectal cancer cells, the inhibition of GLS1 results in increased cell death. nih.gov These findings underscore the pro-survival function of this compound in both normal and cancerous cells. The availability of glutamine and the activity of this compound are therefore critical factors in the balance between cell survival and apoptosis, acting through both nutrient supply and signaling pathways. researchgate.netnih.gov
This compound in Cellular Bioenergetics and Energy Homeostasis
This compound plays a pivotal role in cellular bioenergetics by channeling glutamine into the central energy-producing pathway, the tricarboxylic acid (TCA) cycle. For many rapidly proliferating cells, glutamine is a major energy source, sometimes even more so than glucose. wordpress.com
The conversion of glutamine to glutamate by this compound is the first step in glutaminolysis. Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG). cellsignal.com This process, known as anaplerosis, replenishes the TCA cycle with intermediates that may have been diverted for biosynthetic purposes, thereby sustaining its function in oxidative phosphorylation and ATP production. cellsignal.com The importance of this role is highlighted in cancer cells, which often exhibit aberrant bioenergetics and a high demand for ATP. jci.org Glutamine deprivation in these cells can lead to a significant drop in cellular ATP content. nih.govwordpress.com
Under conditions of oxidative stress, where the activity of some TCA cycle enzymes may be compromised, glutamine metabolism can provide an alternative pathway for ATP synthesis. scholaris.ca This metabolic flexibility, enabled by this compound, is crucial for cell survival in challenging environments. Glutamine's contribution to both oxidative phosphorylation and glycolysis underscores its central role in maintaining the bioenergetic state of the cell. jci.org
This compound in Oxidative Stress Response and Redox Homeostasis (e.g., Glutathione Synthesis)
This compound is a key player in the cellular defense against oxidative stress, primarily through its role in the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. researchgate.netnih.govnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.
The synthesis of GSH, a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is critically dependent on the availability of its precursor amino acids. mdpi.com this compound catalyzes the conversion of glutamine to glutamate, thereby providing one of the essential building blocks for GSH synthesis. researchgate.netnih.govresearchgate.net By sustaining the intracellular pool of glutamate, this compound activity directly supports the cell's capacity to maintain a high GSH-to-GSSG (oxidized glutathione) ratio, which is crucial for redox homeostasis. researchgate.net
In many cancer cells, which often exist in a state of elevated oxidative stress due to their high metabolic rate, the reliance on this compound for GSH production is particularly pronounced. nih.gov Inhibition of this compound in these cells can lead to a depletion of GSH, increased ROS levels, and subsequently, cell death. nih.gov This connection between this compound, GSH synthesis, and redox balance is a key aspect of the metabolic reprogramming observed in tumors. researchgate.netnih.gov
Furthermore, glutamine oxidation supports redox homeostasis by contributing to the production of NADPH. jci.org NADPH is another critical reducing equivalent that is required for the regeneration of GSH from GSSG by glutathione reductase and is also used by other antioxidant enzymes. This dual contribution to both GSH synthesis and NADPH production solidifies the central role of this compound in protecting cells from oxidative damage. jci.orgresearchgate.net
Table 2: Role of this compound Isozymes in Redox Homeostasis
| This compound Isozyme | Primary Role in Redox Homeostasis | Associated Factors | Reference |
| GLS1 | Considered pro-oncogenic, supports GSH production to counteract high oxidative stress in tumors. | Often associated with MYC oncogene. | researchgate.netnih.gov |
| GLS2 | Can act as a tumor suppressor by suppressing ROS generation and mediating antioxidant defenses. | Often associated with p53. Catalyzes glutamate production for GSH synthesis. | researchgate.net |
This compound in Acid-Base Balance and Renal Ammoniagenesis
This compound plays an indispensable role in the maintenance of systemic acid-base balance through a process known as renal ammoniagenesis. This physiological function is primarily carried out in the proximal tubules of the kidneys. nih.goveclinpath.com
During periods of metabolic acidosis (an excess of acid in the body), the kidneys increase the production and excretion of ammonia (B1221849) (in the form of ammonium (B1175870) ions, NH4+) to buffer excess hydrogen ions (H+) in the urine, thereby excreting acid and preventing a drop in blood pH. researchgate.netyoutube.com The primary source of this ammonia is the amino acid glutamine. nih.gov
The mitochondrial enzyme phosphate-dependent this compound is the key regulator of this process. nih.gov In response to acidosis, the expression and activity of this compound in the kidney are significantly upregulated. nih.gov this compound catalyzes the deamidation of glutamine to glutamate and an ammonium ion (NH4+). eclinpath.com The glutamate can be further metabolized by glutamate dehydrogenase to yield a second ammonium ion and α-ketoglutarate. nih.goveclinpath.com
The generated ammonium ions are then secreted into the tubular lumen and excreted in the urine, effectively removing acid from the body. eclinpath.comyoutube.com Concurrently, the metabolism of α-ketoglutarate results in the production of bicarbonate ions (HCO3-), which are transported back into the bloodstream to replenish the body's buffering capacity and counteract the acidosis. nih.gov Therefore, for each molecule of glutamine that is fully metabolized, two ammonium ions are excreted, and two new bicarbonate ions are generated. nih.gov This tightly regulated process, with this compound at its core, is fundamental to the kidney's ability to respond to acid-base disturbances and maintain pH homeostasis. researchgate.netnih.gov
This compound in Autophagy Pathways
This compound activity is also connected to autophagy, the cellular process of self-digestion of damaged organelles and proteins, which plays a critical role in cellular homeostasis and survival during stress. The relationship between glutaminolysis and autophagy is complex, with evidence suggesting both stimulatory and inhibitory roles.
One of the byproducts of the this compound-catalyzed reaction is ammonia. nih.gov Research has shown that ammonia generated from glutamine deamination in the mitochondria can act as a diffusible stimulator of autophagy. nih.gov This ammonia can function in an autocrine or paracrine manner to induce autophagic flux, potentially as a survival mechanism for cells in metabolically stressed regions of a tumor. nih.gov This suggests a direct link where a product of this compound activity actively promotes the autophagic process. Another mechanism involves the stabilization of the this compound (GLS) protein by BAG3, which promotes glutaminolysis and subsequent ammonia production, contributing to autophagy activation. amerigoscientific.com
Conversely, glutaminolysis is also linked to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a master negative regulator of autophagy. nih.govtandfonline.com The catabolism of glutamine into α-ketoglutarate can activate mTORC1, thereby suppressing autophagy. nih.govtandfonline.com This inhibitory effect is part of a broader cellular response where, in nutrient-replete conditions, mTORC1 is active to promote cell growth and inhibit catabolic processes like autophagy. nih.gov
The dual nature of this compound's influence on autophagy highlights its role as a key metabolic sensor. Depending on the cellular context and the specific signaling pathways that are active, the products of glutaminolysis can either trigger or suppress autophagy to maintain cellular homeostasis. mdpi.com
Glutaminase in Disease Pathogenesis: Elucidating Mechanistic Contributions
Glutaminase in Cancer Metabolism: Mechanistic Roles
The metabolic landscape of cancer cells is profoundly altered to support their rapid proliferation and survival. A hallmark of this reprogramming is an increased dependence on glutamine, a phenomenon often termed "glutamine addiction". nih.govnih.gov this compound acts as the gateway for glutamine to enter central carbon metabolism, thereby fueling various anabolic processes and maintaining redox homeostasis essential for cancer cell growth.
Oncogenic Signaling Pathways Regulating this compound in Cancer Progression
The expression and activity of this compound in cancer are not constitutive but are tightly regulated by a network of oncogenic signaling pathways that drive malignant transformation.
c-Myc: The c-Myc oncogene is a master regulator of glutamine metabolism. nih.govaacrjournals.org It promotes glutamine uptake and utilization by upregulating the expression of glutamine transporters, such as ASCT2 and SLC1A5. aacrjournals.orgcellsignal.com Furthermore, c-Myc enhances the expression of this compound (GLS1). aacrjournals.orgnih.gov This regulation can occur directly through transcriptional activation or indirectly by suppressing the expression of microRNAs, such as miR-23a and miR-23b, which normally repress GLS1 translation. aacrjournals.orgnih.gov This coordinated upregulation ensures a steady flux of glutamine into the mitochondria for conversion to glutamate (B1630785), which then enters the tricarboxylic acid (TCA) cycle to support anaplerosis. nih.gov
PI3K/Akt/mTORC1: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, frequently activated in cancer, also plays a role in regulating glutamine metabolism. The downstream effector, mTORC1, is a crucial sensor of nutrient availability and a promoter of cell growth. mdpi.com Activation of the mTORC1 pathway can stimulate glutamine uptake and metabolism. cellsignal.com For instance, the mTORC1/S6K1 pathway can regulate glutamine metabolism through the control of c-Myc translation. mdpi.com
Rho GTPases: Emerging evidence has linked Rho GTPases, key regulators of the actin cytoskeleton and cell migration, to the control of this compound activity. nih.govnih.govoncotarget.com Hyperactivation of Rho GTPases, such as Cdc42, Rac1, and RhoA, can signal the activation of mitochondrial this compound. oncotarget.comnih.gov This activation appears to be, at least in part, mediated by the NF-κB transcriptional program, which is a downstream effector of Rho GTPase signaling. nih.gov
Raf-Mek-Erk Pathway: The Raf-Mek-Erk (MAPK) signaling cascade, a central pathway in cell proliferation and survival, also regulates this compound activity. pnas.orgnih.gov Epidermal growth factor (EGF) can stimulate the activity of the kidney-type this compound (KGA) isoform. pnas.org This activation is dependent on the Raf-Mek-Erk signaling module, indicating a phosphorylation-dependent regulatory mechanism. pnas.orgnih.gov Inhibition of this pathway abrogates the enhanced this compound activity, highlighting a direct link between growth factor signaling and glutamine metabolism. pnas.org
| Pathway | Mechanism of this compound Regulation | Key Downstream Effects |
|---|---|---|
| c-Myc | Upregulates this compound (GLS1) expression directly and indirectly by suppressing miR-23a/b. aacrjournals.orgnih.gov Increases expression of glutamine transporters (ASCT2, SLC1A5). aacrjournals.orgcellsignal.com | Enhanced glutamine uptake and conversion to glutamate, fueling the TCA cycle. nih.gov |
| PI3K/Akt/mTORC1 | mTORC1 activation stimulates glutamine uptake and metabolism. cellsignal.commdpi.com Can regulate c-Myc translation. mdpi.com | Promotion of cell growth and proliferation through nutrient sensing. |
| Rho GTPases | Hyperactivation of Rho GTPases (e.g., Cdc42, Rac1, RhoA) activates mitochondrial this compound. oncotarget.comnih.gov Mediated in part by the NF-κB pathway. nih.gov | Increased this compound activity to meet metabolic demands of transformed cells. nih.gov |
| Raf-Mek-Erk | Stimulates kidney-type this compound (KGA) activity in a phosphorylation-dependent manner. pnas.orgnih.gov | Links growth factor signaling (e.g., EGF) to the regulation of glutamine metabolism. pnas.org |
Contribution of this compound to Tumor Growth and Maintenance Mechanisms
By catalyzing the conversion of glutamine to glutamate, this compound provides cancer cells with a critical source of carbon and nitrogen, thereby supporting several key processes essential for tumor growth and maintenance.
Glutamate derived from glutamine is converted to α-ketoglutarate (α-KG), which serves as an anaplerotic substrate to replenish the TCA cycle. frontiersin.orgfrontiersin.org This is particularly important in cancer cells that exhibit the Warburg effect, where glucose is preferentially metabolized to lactate (B86563) rather than entering the TCA cycle. nih.gov The α-KG produced from glutamine can be used for the synthesis of other non-essential amino acids, fatty acids, and the antioxidant glutathione (B108866). nih.gov Glutathione is crucial for mitigating the high levels of reactive oxygen species (ROS) generated by rapidly proliferating cancer cells, thus protecting them from oxidative stress-induced cell death. nih.gov
This compound in Tumor Microenvironment Modulation and Immune Evasion Mechanisms
The role of this compound extends beyond the cancer cell itself, influencing the tumor microenvironment (TME) and contributing to immune evasion. The high consumption of glutamine by tumor cells can lead to glutamine depletion within the TME. researchgate.net This nutrient deprivation can impair the function of immune cells, particularly T cells, which also rely on glutamine for their activation, proliferation, and effector functions. vanderbilt.edu
Furthermore, the metabolic reprogramming driven by this compound can facilitate immune evasion by modulating the expression of immune checkpoint molecules like PD-L1. researchgate.net By altering the metabolic landscape, cancer cells can create an immunosuppressive TME that hinders anti-tumor immune responses. researchgate.netnih.gov For instance, glutaminolysis-derived α-KG has been shown to be critical for the epigenetic programming of immunosuppressive M2-like macrophages. frontiersin.org
Mechanisms of Metabolic Adaptations and Resistance to this compound Inhibition in Cancer
The critical role of this compound in cancer metabolism has made it an attractive therapeutic target. However, cancer cells can develop resistance to this compound inhibitors through various metabolic adaptations.
Upon inhibition of this compound, some cancer cells can switch to alternative metabolic pathways to sustain their growth. nih.gov This can involve upregulating other pathways for glutamate and α-KG production, such as the this compound II pathway or the utilization of N-acetyl-aspartyl-glutamate (NAAG) as a glutamate reservoir. nih.gov Additionally, some cancer cells may enhance glucose metabolism or rely on other amino acids to fuel the TCA cycle. Understanding these resistance mechanisms is crucial for developing effective combination therapies that can overcome metabolic plasticity in cancer.
This compound in Neurological Disorders: Mechanistic Contributions
In the central nervous system (CNS), this compound is integral to the glutamate-glutamine cycle, a metabolic pathway that couples neuronal and astrocytic activity. wikipedia.orgresearchgate.net Dysregulation of this cycle and this compound activity is implicated in the pathogenesis of several neurological disorders.
Role of Neuronal and Astrocytic this compound in Neurotransmitter Synthesis and Excitotoxicity Mechanisms
Neurotransmitter Synthesis: In glutamatergic neurons, glutamine, which is synthesized and released by astrocytes, is taken up and converted back to glutamate by mitochondrial this compound. nih.govnih.govmsu.edu This newly synthesized glutamate is then packaged into synaptic vesicles and released as the primary excitatory neurotransmitter in the brain. wikipedia.orgmsu.edu This process, known as the glutamate-glutamine cycle, is essential for maintaining the neurotransmitter pool of glutamate and ensuring proper synaptic transmission. wikipedia.orgcambridge.org
Excitotoxicity Mechanisms: While essential for normal brain function, excessive extracellular glutamate can be neurotoxic, a phenomenon known as excitotoxicity. frontiersin.org Astrocytes play a crucial role in preventing excitotoxicity by clearing excess glutamate from the synaptic cleft. nih.gov They take up glutamate and convert it to glutamine via the enzyme glutamine synthetase. researchgate.netnih.gov However, under pathological conditions such as ischemia, the function of astrocytic glutamate transporters can be impaired, leading to an accumulation of extracellular glutamate. frontiersin.org
Furthermore, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) can increase the expression of this compound in astrocytes. frontiersin.org This increased astrocytic this compound activity can lead to the conversion of glutamine back to glutamate within astrocytes, counteracting their protective role and potentially contributing to excitotoxicity. frontiersin.org In conditions like hypoxia, a rapid loss of glutamine synthetase from astrocytes can occur, which would lead to a rise in intracellular glutamate and could contribute to the reversal of astrocytic glutamate transport, further exacerbating excitotoxicity. epa.gov
| Cell Type | Function of this compound | Implication in Neurological Disorders |
|---|---|---|
| Neurons | Converts glutamine to glutamate for neurotransmitter synthesis. nih.govmsu.edu | Dysregulation can impact synaptic transmission. |
| Astrocytes | Typically low expression; however, can be upregulated under inflammatory conditions, converting glutamine to glutamate. frontiersin.org | Increased astrocytic this compound can contribute to excitotoxicity by increasing glutamate levels. frontiersin.org |
This compound Dysregulation in Neurodegenerative Disease Mechanisms
This compound, particularly its dysregulation, is increasingly implicated in the pathogenesis of several neurodegenerative diseases. The enzyme's primary role in converting glutamine to glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS), places it at a critical juncture in neuronal function and survival. Excessive glutamate can lead to excitotoxicity, a process that causes neuronal damage and death and is a common pathological feature in many neurodegenerative disorders.
In Alzheimer's Disease (AD) , alterations in glutamate metabolism are evident. Studies have shown that the this compound C (GAC) isoform is elevated in the brains of AD mouse models, which is sufficient to induce microglial activation and promote a pro-inflammatory environment. nih.gov This suggests that increased this compound activity contributes to the neuroinflammation characteristic of AD. nih.gov The glutamate-glutamine cycle, essential for maintaining balanced glutamate levels, is often impaired in AD, leading to synaptic dysfunction and neuronal loss. nih.goveclinpath.com
Parkinson's Disease (PD) is characterized by the loss of dopaminergic neurons. In PD, there is evidence of increased glutamatergic signaling in the basal ganglia, which can be a compensatory mechanism but may also contribute to excitotoxicity and the demise of dopaminergic neurons. nih.gov Activated microglia and reactive astrocytes in the PD brain can release large amounts of glutamate, exacerbating neuronal damage. nih.gov The interplay between dopamine (B1211576) depletion and glutamate excess is a key factor in the progression of PD.
In Huntington's Disease (HD) , a genetic disorder causing progressive breakdown of nerve cells in the brain, excitotoxic mechanisms are also thought to play a role. Studies in transgenic mouse models of HD have revealed impaired glutamate handling in the brain, which begins even before the onset of symptoms. This includes a downregulation of the glial glutamate transporter GLT-1, leading to reduced glutamate uptake and potential for excitotoxicity. nih.gov While the direct role of this compound in initiating this process is still under investigation, the resulting perturbation of the glutamate-glutamine cycle is a significant contributor to the disease's pathogenesis. nih.gov
Amyotrophic Lateral Sclerosis (ALS) is a neurodegenerative disease that affects motor neurons. Glutamate-mediated excitotoxicity is a well-established mechanism in ALS pathogenesis. physoc.org A major source of neuronal glutamate is its conversion from glutamine by this compound. asm.org In a motor neuronal model of familial ALS, lower this compound activity was associated with impaired glutamine/glutamate metabolism and reduced levels of the antioxidant glutathione, suggesting a complex role for this compound in the metabolic dysfunction seen in ALS. nih.gov Inhibiting this compound has been proposed as a potential therapeutic strategy to reduce neuronal glutamate accumulation and subsequent excitotoxicity in ALS. asm.org
| Neurodegenerative Disease | Key Mechanistic Contributions of this compound Dysregulation | Primary this compound Isoform Implicated (if specified) | Associated Pathological Outcomes |
|---|---|---|---|
| Alzheimer's Disease | Increased expression leading to microglial activation and pro-inflammatory exosome release. nih.gov | This compound C (GAC) nih.gov | Neuroinflammation, synaptic dysfunction, neuronal loss. nih.govnih.gov |
| Parkinson's Disease | Contributes to increased glutamatergic signaling and excitotoxicity in the basal ganglia. nih.gov | Not specified | Dopaminergic neuron degeneration. nih.gov |
| Huntington's Disease | Contributes to perturbed glutamate-glutamine cycle and potential excitotoxicity due to impaired glutamate transport. nih.gov | Phosphate-activated this compound (PAG) nih.gov | Progressive neuronal dysfunction. nih.gov |
| Amyotrophic Lateral Sclerosis (ALS) | Source of neuronal glutamate contributing to excitotoxicity; associated with altered energy metabolism and reduced glutathione. physoc.orgnih.gov | Neuronal this compound asm.org | Motor neuron degeneration. physoc.org |
This compound in Neuroinflammation Mechanisms
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, and this compound plays a significant role in modulating these inflammatory responses within the central nervous system (CNS). The activation of microglia and astrocytes, the resident immune cells of the brain, is a hallmark of neuroinflammation, and this compound activity is intricately linked to their activation state and function.
Upregulation of this compound has been observed in activated microglia under various pathological conditions. nih.gov For instance, the this compound C (GAC) isoform is elevated in immune-activated microglia. nih.gov This increase in this compound expression is not merely a consequence of activation but appears to be a causal factor. Overexpression of GAC in microglia can shift them towards a pro-inflammatory phenotype. nih.gov This activation leads to the release of pro-inflammatory mediators like cytokines and reactive oxygen species, which contribute to neuronal damage. nih.gov Furthermore, this compound activity in microglia has been shown to regulate the release of pro-inflammatory exosomes, which are small vesicles that can propagate the inflammatory response to other cells. nih.govresearchgate.net Inhibition of this compound has been demonstrated to reverse microglial activation and inflammation. nih.gov
Astrocytes also play a crucial role in the glutamate-glutamine cycle and neuroinflammation. Reactive astrocytes, which are found in neurodegenerative diseases, can be activated by pro-inflammatory signals from microglia. eclinpath.com These activated astrocytes can exhibit both neuroprotective and neurotoxic functions. Some studies suggest that reactive astrocytes in conditions like Alzheimer's disease utilize glutamine via glutaminolysis to meet their increased metabolic demands, a process that can exacerbate pathology. cambridge.org The conversion of glutamine to glutamate by this compound within astrocytes is a key step in this process.
The inflammatory cytokines themselves, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), can induce this compound expression in neurons. eurekalert.org This leads to an overproduction of glutamate, contributing to excitotoxicity and neuronal cell death, thereby creating a vicious cycle where inflammation begets neurotoxicity, which can further fuel inflammation. eurekalert.org Therefore, this compound acts as a central player in the neuroinflammatory cascade by fueling the metabolic and signaling pathways of key immune cells in the CNS and by directly contributing to the production of the excitotoxic mediator, glutamate.
This compound in Immune Cell Metabolism and Immune Response Mechanisms
This compound is a pivotal enzyme in the metabolic reprogramming that underpins the function of immune cells. The process of glutaminolysis, initiated by this compound, converts glutamine into glutamate, which then enters the tricarboxylic acid (TCA) cycle to generate energy and provide biosynthetic precursors. This metabolic pathway is essential for the proliferation, differentiation, and effector functions of various immune cells.
The rate of glutamine consumption by immune cells, such as lymphocytes and macrophages, is comparable to or even greater than that of glucose, especially during activation. nih.gov This high demand highlights the critical role of glutamine metabolism in supporting robust immune responses. This compound activity is therefore tightly regulated within these cells to meet their metabolic needs during an immune response.
This compound Activity in T-Cell Activation and Differentiation Mechanisms
This compound (GLS) plays a distinct and critical role in the activation and differentiation of T-cells. Upon activation, T-cells undergo significant metabolic reprogramming to support their proliferation and differentiation into various effector subsets, such as T helper 1 (Th1), Th17, and cytotoxic T lymphocytes (CTLs).
Glutaminolysis is a key energy source for effector T-cells. frontiersin.org The enzyme this compound 1 (GLS1) is essential for this process. Inhibition of this compound can diminish initial T-cell activation and proliferation. nih.gov However, the requirement for this compound activity varies among different T-cell subsets.
The differentiation of Th17 cells, which are involved in autoimmune and inflammatory responses, is highly dependent on this compound-dependent metabolism. nih.gov this compound deficiency impairs the differentiation and cytokine production of Th17 cells. nih.gov In contrast, the differentiation and effector function of Th1 and CTLs, which are crucial for anti-viral and anti-cancer immunity, appear to be constrained by this compound activity. nih.gov Loss of this compound function has been shown to promote the differentiation of Th1 and CTL cells. nih.govsciencedaily.com This differential requirement is linked to alterations in chromatin accessibility and gene expression, which in turn affects signaling pathways like the mTORC1 pathway. nih.gov
Therefore, this compound activity acts as a metabolic checkpoint that differentially regulates the fate of CD4+ T-cell subsets, promoting Th17 differentiation while restraining Th1 and CTL development. This makes this compound a potential therapeutic target for modulating T-cell-mediated immunity in various diseases. nih.govfrontiersin.org
Role of this compound in Macrophage Polarization Mechanisms
Macrophage polarization, the process by which macrophages adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is tightly linked to their metabolic state, and this compound plays a significant role in this process.
The role of glutamine metabolism in macrophage polarization is complex and appears to be context-dependent. Some studies suggest that glutamine catabolism is required for M1-like polarization. In response to infection with Mycobacterium tuberculosis, for example, macrophages undergo metabolic reprogramming to an M1-like state, which is dependent on glutaminolysis to generate signaling molecules like succinate (B1194679) and biosynthetic precursors. asm.org Chemical or genetic inhibition of this compound diminishes this M1 polarization. asm.org
Conversely, other research indicates that glutamine metabolism, specifically the production of α-ketoglutarate from glutaminolysis, promotes M2 macrophage polarization. nih.gov This α-ketoglutarate is crucial for increasing oxidative phosphorylation and fatty acid oxidation, which are characteristic metabolic features of M2 macrophages. nih.gov Inhibition of this compound has been shown to decrease the expression of M2 phenotype markers. nih.gov Furthermore, in the context of certain cancers, tumor-derived this compound 1 (GLS1) can drive M2 macrophage polarization, contributing to a tumor-promoting microenvironment. nih.gov
These seemingly contradictory findings suggest that the influence of this compound on macrophage polarization is nuanced and likely depends on the specific stimuli and microenvironment. Nevertheless, it is clear that this compound is a key metabolic regulator that influences the functional phenotype of macrophages.
This compound in Kidney Disease Mechanisms
This compound plays a fundamental role in renal physiology, particularly in acid-base homeostasis through the process of ammoniagenesis. The kidney-type this compound (KGA) is abundantly expressed in the epithelial cells of the renal tubules. wikipedia.org In these cells, this compound catalyzes the hydrolysis of glutamine to glutamate and ammonium (B1175870). The ammonium ions are then excreted into the urine, which is a major mechanism for renal acid excretion. wikipedia.org During metabolic acidosis, the activity of kidney-type this compound is induced, leading to increased ammonium excretion to help restore acid-base balance. nih.gov
Dysregulation of this compound activity is implicated in the pathogenesis of various kidney diseases. In Acute Kidney Injury (AKI) , the metabolic processes within the kidney are significantly altered. Studies in animal models of AKI have shown that while glutamine metabolism is increased, the activity of phosphate-dependent this compound is initially depressed. nih.gov This suggests that the increased glutamine uptake may be a compensatory response, but the enzymatic machinery to process it is impaired. nih.gov
In Polycystic Kidney Disease (PKD) , an inherited disorder characterized by the growth of numerous cysts in the kidneys, metabolic reprogramming is a key feature of the proliferating cyst-lining epithelial cells. Similar to cancer cells, these cells exhibit increased reliance on glutamine metabolism. The this compound C (GAC) isoform of GLS1 is upregulated in cyst-lining epithelia in human ADPKD kidneys. nih.govoup.com This upregulation suggests that glutaminolysis provides the necessary energy and building blocks for rapid cell proliferation and cyst growth. nih.gov Pharmacological inhibition of GLS1 has been shown to slow cyst growth in some animal models of ADPKD, highlighting this compound as a potential therapeutic target for this disease. nih.gov
| Kidney-related Process/Disease | Role of this compound | Primary this compound Isoform Implicated | Pathophysiological Consequence |
|---|---|---|---|
| Renal Ammoniagenesis (Acid-Base Balance) | Catalyzes the conversion of glutamine to glutamate and ammonium for acid excretion. wikipedia.org | Kidney-type this compound (KGA) nih.gov | Maintains systemic pH; activity is induced during metabolic acidosis. nih.gov |
| Acute Kidney Injury (AKI) | Activity is initially inhibited despite increased glutamine uptake, suggesting metabolic dysregulation. nih.gov | Phosphate-dependent this compound nih.gov | Impaired renal metabolic response to injury. nih.gov |
| Polycystic Kidney Disease (PKD) | Upregulated to fuel the proliferation of cyst-lining epithelial cells. nih.govoup.com | This compound C (GAC) nih.govoup.com | Promotes cyst growth and disease progression. nih.gov |
This compound in Metabolic Disorders (e.g., Diabetes) Mechanisms
This compound is emerging as a key player in the regulation of glucose homeostasis and the pathophysiology of metabolic disorders like diabetes. Its role extends to influencing insulin (B600854) secretion from pancreatic β-cells and modulating insulin sensitivity in peripheral tissues.
In pancreatic β-cells, glutamine metabolism is important for amplifying glucose-stimulated insulin secretion (GSIS). Glutamine is converted to glutamate by this compound, and this glutamate is an essential mediator that enhances calcium signaling, a critical step in insulin exocytosis. nih.gov Inhibition of this compound significantly reduces the amplifying effect of glutamine on insulin secretion. nih.gov Both this compound 1 (GLS1) and this compound 2 (GLS2) are expressed in pancreatic β-cells and are involved in this process. researchgate.netresearchgate.net
The role of GLS2 in pancreatic islets is particularly intricate. Studies have shown that under hyperglycemic conditions, GLS2 expression increases in pancreatic β-cells. eurekalert.org Impaired GLS2 activity in animal models has been shown to drive the onset of diabetes by disrupting the regulation of both insulin and glucagon (B607659). eurekalert.org Downregulated GLS2 expression in pancreatic β-cells from diabetic donors has been associated with lower insulin gene expression and higher glucagon gene expression. nih.gov This indicates that GLS2 in pancreatic β-cells is crucial for maintaining glucose homeostasis, especially in the context of high blood glucose. nih.gov
In the context of Diabetic Cardiomyopathy , a complication of diabetes, dysfunction of glutamine metabolism is thought to contribute to its pathogenesis. nih.gov While glutamine supplementation has shown some benefits, excessive glutamine could be detrimental by generating large amounts of glutamate. nih.gov
Furthermore, in peripheral tissues like skeletal muscle, alterations in glutamine metabolism are linked to insulin resistance. Plasma glutamine levels have been found to be inversely correlated with insulin resistance. diabetesjournals.org The conversion of glutamine to glutamate by this compound 1 in muscle cells can influence the inflammatory response and the expression of proteins involved in insulin signaling. diabetesjournals.org
Glutaminase Inhibitors: Mechanistic Insights and Preclinical Research
Classification and Structural Diversity of Glutaminase Inhibitors
This compound inhibitors can be categorized into two primary groups: those that target the active site and those that bind to allosteric sites. This classification reflects fundamental differences in their chemical structures and modes of interaction with the enzyme.
Active site inhibitors, also known as orthosteric inhibitors, are compounds that directly compete with the natural substrate, glutamine, for binding to the catalytic site of this compound. These inhibitors are often analogs of glutamine.
DON (6-Diazo-5-oxo-L-norleucine) and Acivicin are well-characterized glutamine analogs that act as irreversible inhibitors. aacrjournals.orgresearchgate.net They form a covalent bond with key residues within the active site, thereby permanently inactivating the enzyme. nih.gov The crystal structure of the catalytic domain of kidney-type this compound (KGA) in complex with DON reveals that DON covalently binds to the active site residue Ser286. nih.gov This interaction is further stabilized by interactions with other residues such as Tyr249, Asn335, Glu381, Asn388, Tyr414, Tyr466, and Val484. nih.gov However, their clinical utility has been limited by their lack of specificity, as they can inhibit other glutamine-utilizing enzymes, leading to significant toxicity. aacrjournals.orgnih.gov
JHU-083 is a more recently developed prodrug of DON, designed to be selectively activated within the tumor microenvironment. pharmaceutical-technology.com This strategy aims to concentrate the active inhibitor at the tumor site, thereby reducing systemic toxicity while maintaining anti-tumor efficacy. pharmaceutical-technology.comnih.gov Preclinical studies in mouse models of various cancers, including colon cancer, lymphoma, and melanoma, have shown that JHU-083 can significantly reduce tumor growth and improve survival. pharmaceutical-technology.com It has been shown to slow malignant glioma growth and disrupt mTOR signaling. researchgate.netjohnshopkins.edu
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to a reduction in catalytic activity. tandfonline.com These inhibitors generally offer greater specificity compared to active site inhibitors.
BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) was one of the first allosteric inhibitors of this compound to be identified. researchgate.net X-ray crystallography studies have shown that BPTES binds to an allosteric pocket at the dimer interface of KGA. pnas.org This binding event triggers a significant conformational change in a key loop near the catalytic site (residues Glu312-Pro329), rendering the enzyme inactive. pnas.org BPTES is a GLS1-specific inhibitor that remains active even in the presence of inorganic phosphates, which are known to activate this compound. nih.gov
CB-839 (Telaglenastat) is a more potent and orally bioavailable analog of BPTES. oncotarget.comaacrjournals.org It exhibits low nanomolar potency in biochemical and cellular assays. aacrjournals.org Structural studies have confirmed that CB-839 binds to the same allosteric site as BPTES. nih.govresearchgate.net Compared to BPTES, CB-839 demonstrates higher solubility and superior antiproliferative activity in certain cancer cell lines. nih.gov For instance, in one study, CB-839 showed a 13-fold lower IC50 value than BPTES. nih.gov Another study reported IC50 values of 0.06 μM for CB-839 and 3.3 μM for BPTES in an assay using human kidney-type this compound. acs.org
Compound 968 represents a different class of allosteric inhibitors. nih.govpnas.org It is a small molecule that acts as an allosteric regulator of GLS1, inhibiting the activity of both KGA and GAC splice variants. nih.gov While BPTES and its analogs bind at the interface where two dimers form a tetramer, Compound 968 is suggested to bind in close proximity but not directly overlapping this site. researchgate.net It has been shown to inhibit cancer cell growth without affecting normal cells. pnas.org
| Inhibitor | Class | Binding Site | Key Features |
|---|---|---|---|
| DON | Active Site (Orthosteric) | Catalytic Site | Irreversible glutamine analog, forms covalent bond with Ser286. nih.gov |
| Acivicin | Active Site (Orthosteric) | Catalytic Site | Irreversible glutamine analog. aacrjournals.org |
| JHU-083 | Active Site (Orthosteric) | Catalytic Site | Prodrug of DON, designed for tumor-specific activation. pharmaceutical-technology.com |
| BPTES | Allosteric | Dimer-dimer interface. pnas.org | Induces conformational change, GLS1-specific. nih.govpnas.org |
| CB-839 | Allosteric | Dimer-dimer interface. nih.gov | Potent and orally bioavailable BPTES analog. aacrjournals.org |
| Compound 968 | Allosteric | Near dimer-dimer interface. researchgate.net | Inhibits both KGA and GAC splice variants. nih.gov |
Mechanisms of Action of this compound Inhibitors
The inhibitory effects of these compounds are underpinned by precise molecular interactions that have been elucidated through a combination of kinetic, binding, and structural studies.
Kinetic studies have been instrumental in defining the nature of inhibition. Allosteric inhibitors of this compound, such as BPTES, are typically characterized as uncompetitive or noncompetitive inhibitors. tandfonline.comnih.gov An uncompetitive inhibitor like BPTES can bind to either the enzyme-substrate or enzyme-product complex. pnas.org
High-resolution structural techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) have provided detailed atomic-level views of how these inhibitors interact with this compound. nih.govbiorxiv.org
X-ray crystal structures of this compound in complex with BPTES and CB-839 have revealed a conserved binding mode within a hydrophobic pocket at the dimer-dimer interface. pnas.orgresearchgate.netnih.gov These structures show that the inhibitor binding induces a significant conformational change in the "activation loop," which is critical for catalytic activity. nih.govbiorxiv.org The binding of BPTES and its analogs is mediated by a network of hydrogen bonds and hydrophobic interactions. oncotarget.comnih.gov For example, the complex structure of cKGA with CB-839 shows that the backbone amide groups of Phe322 and Leu323 are involved in hydrogen bonding with the inhibitor. oncotarget.com
More recently, Cryo-EM has been used to determine the structure of human this compound with its activator, phosphate (B84403). biorxiv.orgbiorxiv.org These studies have provided insights into the allosteric activation mechanism and have shown that phosphate binding can antagonize the binding of inhibitors like BPTES and CB-839. biorxiv.org
This compound activity is tightly linked to its oligomeric state. The enzyme exists in a dynamic equilibrium between inactive dimers and active tetramers, a transition that is promoted by activators like inorganic phosphate. tandfonline.comnih.gov Allosteric inhibitors can modulate this equilibrium.
BPTES and CB-839 bind to the tetrameric form of the enzyme, stabilizing it in an inactive conformation. pnas.orgresearchgate.net While they bind to the tetramer, their mechanism of action involves altering the conformation of the activation loop, which in turn affects the catalytic site. nih.govbiorxiv.org The binding of these inhibitors can also disrupt the formation of higher-order oligomeric structures, which have been proposed to be necessary for maximal enzyme activation. nih.govresearchgate.net For example, BPTES has been shown to completely disrupt the formation of helical, fiber-like double-stranded oligomers of activated this compound C (GAC). nih.gov
In contrast, Compound 968 has been shown to trap the enzyme in an inactive tetrameric state, but it can also induce the formation of some inactive dimer species. researchgate.net This suggests a slightly different mechanism for altering the oligomeric landscape of the enzyme compared to BPTES-class inhibitors.
| Inhibitor | Kinetic Profile | Structural Impact | Effect on Oligomerization |
|---|---|---|---|
| BPTES | Uncompetitive/Noncompetitive. tandfonline.compnas.orgnih.gov | Binds to allosteric pocket at dimer interface, induces conformational change in activation loop. pnas.org | Stabilizes an inactive tetramer, disrupts higher-order oligomers. pnas.orgnih.gov |
| CB-839 | Similar to BPTES. | Binds to the same allosteric site as BPTES. nih.govresearchgate.net | Stabilizes an inactive tetramer. researchgate.net |
| Compound 968 | Allosteric. | Binds near the BPTES site. researchgate.net | Traps an inactive tetramer and can induce inactive dimers. researchgate.net |
Preclinical In Vitro and In Vivo Studies of this compound Inhibition
This compound inhibitors have been the subject of extensive preclinical research to elucidate their therapeutic potential, particularly in oncology. These studies, conducted in both laboratory cell cultures (in vitro) and animal models (in vivo), have provided critical insights into how blocking this compound activity affects cancer cells and tumors.
This compound is a pivotal enzyme in cellular metabolism, catalyzing the conversion of glutamine to glutamate (B1630785). This reaction is a gateway for glutamine to enter central metabolic pathways, including the tricarboxylic acid (TCA) cycle, which is essential for energy production and the synthesis of building blocks required for cell growth and proliferation.
Inhibition of this compound profoundly disrupts these processes. Preclinical studies have demonstrated that this compound inhibitors lead to a significant reduction in intracellular glutamate levels. nih.gov This depletion has several downstream consequences:
Impaired Energy Metabolism: By limiting the entry of glutamine-derived carbons into the TCA cycle, this compound inhibition impairs mitochondrial respiration. nih.gov Studies in chronic lymphocytic leukemia (CLL) cell lines, for instance, have shown that treatment with the this compound inhibitor CB-839 causes a dose-dependent decrease in the oxygen consumption rate (OCR), indicating a profound impairment of ATP production. nih.gov
Disruption of Biosynthesis: Glutamine is a crucial nitrogen donor for the synthesis of nucleotides (the building blocks of DNA and RNA) and nonessential amino acids. It also contributes to the production of antioxidants like glutathione (B108866). This compound inhibition has been shown to impede glutathione synthesis, rendering cells more vulnerable to oxidative stress. nih.gov Furthermore, by reducing the production of glutamine-derived aspartate and citrate (B86180), which are necessary for nucleic acid and lipid biosynthesis, this compound inhibition can suppress cellular growth and proliferation. physiology.org
Metabolic Reprogramming: Cancer cells often exhibit metabolic flexibility. When faced with this compound inhibition, some cancer cells can adapt by upregulating alternative metabolic pathways to survive. frontiersin.orgnih.gov For example, pancreatic tumor cells have been observed to increase their reliance on glucose metabolism following this compound inhibition. nih.gov In some triple-negative breast cancer cells, resistance to this compound inhibition was associated with an increase in lipid catabolism. tandfonline.com
The table below summarizes the key metabolic effects of this compound inhibition observed in preclinical studies.
| Metabolic Parameter | Effect of this compound Inhibition | Cellular Consequence |
| Intracellular Glutamate | Decrease | Reduced substrate for TCA cycle and biosynthesis |
| Mitochondrial Respiration (OCR) | Decrease | Impaired ATP production and energy depletion |
| Glutathione Synthesis | Decrease | Increased vulnerability to oxidative stress |
| Nucleotide & Lipid Synthesis | Decrease | Suppression of cell growth and proliferation |
| Glucose Metabolism | Potential Increase | Compensatory metabolic reprogramming |
| Lipid Catabolism | Potential Increase | Compensatory metabolic reprogramming in resistant cells |
The metabolic disruptions caused by this compound inhibition translate into significant anti-tumor effects in various preclinical disease models, including cell lines, xenografts (human tumors grown in animals), and genetically engineered animal models.
In vitro studies have consistently shown that this compound inhibitors can suppress the proliferation and induce the death of cancer cells from various lineages, including breast cancer, lung cancer, and hematological malignancies. researchgate.netnih.gov For example, the this compound inhibitor CB-839 has demonstrated potent anti-proliferative effects in triple-negative breast cancer cell lines.
In vivo studies have further substantiated these findings. In xenograft models of triple-negative breast cancer and ovarian cancer, treatment with CB-839 led to significant anti-tumor activity and prolonged survival. frontiersin.org Similarly, in models of tyrosine kinase inhibitor (TKI)-resistant renal cell carcinoma, this compound inhibition demonstrated significant antitumor effects on proliferation, invasion, and migration both in vitro and in vivo. nih.gov
However, the efficacy of this compound inhibitors can be context-dependent. Some studies have reported limited or controversial in vivo results. frontiersin.org For instance, in certain mouse models of pancreatic cancer, CB-839 did not show a significant antitumor effect, which was attributed to compensatory metabolic pathways. frontiersin.org This highlights the importance of the tumor microenvironment and the specific genetic background of the cancer in determining the response to this compound inhibition.
Beyond cancer, preclinical research has also explored the role of this compound in other diseases. In a mouse model of pathological cardiac remodeling, inhibition of this compound 1 (GLS1) attenuated angiotensin II-induced left ventricular hypertrophy and fibrosis, suggesting a potential therapeutic role for this compound inhibitors in heart failure. physiology.orgbohrium.com
Development of Novel this compound Inhibitors and Chemical Probes
The promising preclinical data for this compound inhibition has spurred significant efforts in medicinal chemistry to discover and develop novel, potent, and selective this compound inhibitors. nih.govacs.org These efforts have led to the identification of several classes of small-molecule inhibitors with distinct mechanisms of action.
One of the most well-studied classes of this compound inhibitors is the allosteric inhibitors, which bind to a site on the enzyme distinct from the active site, leading to a conformational change that inactivates the enzyme. BPTES (bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide) and its derivatives, including the clinical candidate telaglenastat (CB-839), are prominent examples of allosteric inhibitors. researchgate.net
Researchers are continuously working to improve the pharmacological properties of these inhibitors, such as their potency, selectivity, and metabolic stability. nih.gov For example, novel GAC (kidney this compound isoform C) inhibitors have been developed with a reduced number of rotatable bonds and improved microsomal stability compared to BPTES and CB-839. nih.gov Other chemical scaffolds, such as those containing 1,3,4-selenadiazole, have also been explored to develop kidney-type this compound inhibitors with improved cellular uptake and antitumor activity. yakhak.org
The development of chemical probes has also been crucial for studying the biology of this compound and validating it as a therapeutic target. These probes are essential tools for investigating the enzyme's function in different cellular contexts and for identifying biomarkers that could predict the response to this compound inhibitors.
The table below provides an overview of some key this compound inhibitors and their characteristics.
| Inhibitor | Class | Mechanism | Key Features |
| BPTES | Allosteric | Binds to an allosteric site on GLS1 | Early-generation research compound |
| Telaglenastat (CB-839) | Allosteric | Potent and selective inhibitor of GLS1 | Has been evaluated in clinical trials nih.govacs.org |
| DON (6-Diazo-5-oxo-L-norleucine) | Substrate Mimic | Irreversibly binds to the active site | Broad reactivity with glutamine-utilizing enzymes |
| Compound 968 | Allosteric | Inhibits GLS1 | Used in preclinical studies to explore synergistic combinations tandfonline.com |
Investigation of Synergistic Approaches Combining this compound Inhibition with Other Mechanistic Interventions
Given the metabolic plasticity of cancer cells and the potential for resistance to single-agent therapies, a growing area of preclinical research is the investigation of combination therapies that pair this compound inhibitors with other anti-cancer agents. nih.govresearchgate.net The rationale behind this approach is to target multiple vulnerabilities simultaneously, thereby enhancing therapeutic efficacy and overcoming resistance mechanisms.
Several synergistic combinations have shown promise in preclinical models:
Combination with PARP Inhibitors: In some cancer cells, this compound inhibition can induce replication stress, making them more susceptible to poly (ADP-ribose) polymerase (PARP) inhibitors, which are involved in DNA damage repair. researchgate.net The combination of CB-839 and the PARP inhibitor olaparib (B1684210) has shown synergistic effects in models of ovarian cancer. frontiersin.orgresearchgate.net
Combination with mTOR Inhibitors: The mTOR signaling pathway is a central regulator of cell growth and metabolism. Inhibition of mTOR has been found to create a dependence on glutamine metabolism in some cancers. nih.gov Consequently, combining this compound inhibitors with mTOR inhibitors has shown synergistic effects in models of lung squamous cell carcinoma and renal cell carcinoma. nih.gov
Combination with Other Metabolic Inhibitors: Targeting other metabolic pathways in conjunction with this compound inhibition is another promising strategy. nih.gov For example, combining the glucose transport inhibitor Glutor with CB-839 has been shown to sensitize colon cancer cells to the effects of this compound inhibition. nih.gov
Combination with Conventional Therapies: Enhanced outcomes have also been observed when combining this compound inhibitors with conventional cancer therapies like radiation. tandfonline.com For instance, CB-839 has been shown to increase the radiation sensitivity of lung tumor cells and human lung tumor xenografts in mice. tandfonline.com
These preclinical findings provide a strong rationale for the clinical investigation of this compound inhibitors in combination with a variety of other therapeutic agents.
Advanced Methodologies for Glutaminase Research
Enzymatic Assays for Glutaminase Activity and Kinetics
Quantifying the catalytic activity and kinetic parameters of this compound is fundamental to understanding its function. A variety of enzymatic assays have been developed, each based on the detection of one of the two products of the this compound reaction: glutamate (B1630785) or ammonia (B1221849).
One common approach involves a two-step coupled enzymatic assay. In this method, the glutamate produced by this compound is used as a substrate by glutamate dehydrogenase (GDH). This second reaction reduces NAD+ to NADH, and the resulting increase in absorbance at 340 nm is monitored spectrophotometrically. The rate of NADH production is directly proportional to the this compound activity. This continuous assay is highly adaptable for high-throughput screening of potential this compound inhibitors.
Other methods focus on the detection of ammonia. The classic Nessler's reagent assay provides a colorimetric readout by reacting with the liberated ammonia to produce a yellow-to-brown compound. nih.govresearchgate.net Another colorimetric method involves the indophenol (B113434) reaction, where ammonia reacts with phenol (B47542) and hypochlorite (B82951) to form a blue indophenol dye. nih.gov Furthermore, bioluminescent assays offer high sensitivity by linking the this compound reaction to a series of enzymatic steps that ultimately generate light. For instance, glutamate produced can be oxidized to generate NADH, which is then used by a reductase-luciferase system to produce a luminescent signal proportional to the initial this compound activity. researchgate.net
Radioisotopic assays, which measure the conversion of L-[³H]glutamine to L-[³H]glutamate, provide a highly sensitive method for measuring intracellular enzyme activity in intact cells. nih.govatu.ie The radiolabeled substrate and product can be separated using anion exchange chromatography and quantified via scintillation counting. nih.govatu.ie
These diverse assays are crucial for determining key kinetic parameters such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), which describe the enzyme's affinity for its substrate and its maximum catalytic rate, respectively. By measuring reaction rates at varying substrate concentrations, researchers can characterize the enzyme's efficiency and how it is affected by activators and inhibitors.
Table 1: Comparison of Common this compound Activity Assays
| Assay Type | Principle | Detection Method | Key Advantages | References |
|---|---|---|---|---|
| Coupled Enzyme Assay (GDH) | Glutamate product is used by glutamate dehydrogenase (GDH) to reduce NAD⁺ to NADH. | Spectrophotometry (Absorbance at 340 nm) | Continuous, suitable for high-throughput screening. | nih.govnih.gov |
| Nessler's Reagent Assay | Ammonia product reacts with Nessler's reagent (K₂HgI₄). | Colorimetry (Absorbance at ~425 nm) | Simple, endpoint assay. | nih.govresearchgate.net |
| Indophenol Assay | Ammonia product reacts with phenol and hypochlorite. | Colorimetry (Absorbance at ~630 nm) | Stable color development. | nih.gov |
| Bioluminescent Assay | Glutamate product is coupled to a series of reactions leading to light production by luciferase. | Luminometry | High sensitivity, broad dynamic range. | researchgate.net |
| Radioisotopic Assay | Measures conversion of radiolabeled glutamine (e.g., L-[³H]glutamine) to labeled glutamate. | Scintillation Counting | Very high sensitivity, suitable for intact cells. | nih.govatu.ie |
Spectroscopic Techniques in this compound Structural and Mechanistic Studies
Spectroscopic methods are indispensable for visualizing the three-dimensional architecture of this compound and understanding its dynamic mechanism of action at an atomic level.
X-ray Crystallography has been pivotal in revealing the high-resolution structures of various this compound isoforms, including the kidney-type (KGA), this compound C (GAC), and liver-type (GLS2) enzymes. atu.ienih.govnih.govmegazyme.com These structures have shown that this compound typically forms dimers and tetramers, with the tetrameric state being the active form. researchgate.net Crystallographic studies of this compound in complex with allosteric inhibitors, such as Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (B99878) (BPTES) and its more potent analog CB-839, have precisely mapped the inhibitor binding site. nih.govresearchgate.netismrm.orgnih.gov This site is located at the dimer-dimer interface, far from the active site, confirming the allosteric nature of the inhibition. nih.gov Binding of these inhibitors induces a significant conformational change in a key "activation loop," locking the enzyme in an inactive state. nih.gov
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for studying large, dynamic protein complexes. Recent Cryo-EM studies have provided revolutionary insights, demonstrating that GAC and GLS2 can assemble into higher-order helical filaments. researchgate.netnih.govnih.gov This filament formation is directly coupled to the enzyme's catalytic activity. nih.govnih.gov High-resolution Cryo-EM structures of these filaments have captured the enzyme in its active conformation, revealing how filamentation orients the activation loop and a "lid" loop to properly position glutamine in the active site for catalysis. nih.govnih.gov These structures provide a molecular basis for how activators like inorganic phosphate (B84403) stabilize the active, filamentous state. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides information on the structure and dynamics of proteins in solution. In this compound research, NMR has been used to study protein-ligand interactions and conformational changes upon binding of substrates or inhibitors. nih.gov Furthermore, as discussed in section 8.5, ¹³C-NMR is a critical tool for tracing metabolic pathways downstream of this compound. researchgate.net
Table 2: Key Structural Insights from Spectroscopic Studies of Human this compound
| Technique | This compound Isoform(s) | Major Findings | References |
|---|---|---|---|
| X-ray Crystallography | KGA, GAC, GLS2 | Revealed tetrameric active state; identified the catalytic triad (B1167595) and active site architecture; mapped the allosteric binding pocket for BPTES/CB-839 at the dimer interface. | atu.ienih.govnih.govmegazyme.comismrm.org |
| Cryo-Electron Microscopy (Cryo-EM) | GAC, GLS2 | Demonstrated that active this compound forms helical filaments; provided structures of the active state showing conformational arrangement of the activation and lid loops for catalysis. | nih.govresearchgate.netnih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) | GIP (Interacting Protein) | Determined solution structures of this compound-interacting proteins and characterized the flexibility of binding pockets. Used to trace metabolic flux (¹³C-NMR). | nih.govresearchgate.net |
Molecular Biology and Genetic Techniques for this compound Research
Molecular and genetic tools allow for the precise manipulation of this compound expression and function, enabling researchers to probe its role within the complex environment of a living cell.
CRISPR/Cas9 technology has revolutionized the ability to study gene function by enabling precise gene knockout. Genome-wide CRISPR screens have been employed to identify genes that are synthetically lethal with glutamine deprivation or this compound inhibition, revealing novel therapeutic vulnerabilities in cancer cells. nih.govnih.gov By specifically knocking out the genes encoding this compound isoforms (GLS and GLS2), researchers can definitively assess the necessity of each isoform for cancer cell proliferation, metabolic reprogramming, and survival under various stress conditions. nih.gov
RNA Interference (RNAi) , using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs), provides a complementary method for transiently or stably silencing gene expression. Numerous studies have used RNAi to knockdown GLS or GLS2 expression. nih.govspandidos-publications.comresearchgate.net These experiments have consistently shown that silencing GLS in glutamine-addicted cancer cells can inhibit cell proliferation, reduce colony formation, and induce apoptosis. nih.govspandidos-publications.com Furthermore, silencing this compound has been shown to resensitize drug-resistant cancer cells to conventional chemotherapies like Taxol. spandidos-publications.com
To obtain the large quantities of pure, active this compound required for enzymatic assays and structural studies, researchers rely on recombinant protein expression systems. The most common system involves cloning the human or microbial this compound gene into a bacterial expression vector, which is then introduced into Escherichia coli (e.g., BL21(DE3) strain). nih.govmegazyme.comnih.gov
Expression of the recombinant protein is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov To facilitate purification, the this compound protein is often engineered with an affinity tag, such as a polyhistidine tag (His-tag). nih.govorigene.com After cell lysis, the His-tagged this compound can be selectively isolated from the crude cell extract using immobilized metal affinity chromatography (IMAC), a one-step purification process that yields highly pure protein. nih.govcytivalifesciences.combio-rad.com The purified recombinant enzyme can then be used for detailed biochemical characterization, kinetic analysis, and high-resolution structural determination. nih.govnih.gov
Proteomic Approaches for this compound Characterization and Interaction Profiling
Proteomics aims to study the entire complement of proteins in a cell or organism, including their modifications and interactions. For this compound, proteomic approaches are used to identify post-translational modifications (PTMs) that may regulate its activity and to discover its network of protein-protein interactions (the "interactome"). Identifying these interacting partners is crucial for understanding how this compound function is integrated with other cellular signaling pathways. For example, studies have identified the this compound Interacting Protein (GIP), a PDZ domain-containing protein that acts as a scaffold, linking this compound to multiprotein signaling complexes. nih.gov Techniques such as affinity purification coupled with mass spectrometry (AP-MS) are employed to pull down this compound and its associated proteins, providing a snapshot of its molecular neighborhood and revealing novel regulatory mechanisms.
Metabolomics and Fluxomics in this compound Pathway Analysis
Metabolomics and fluxomics provide a dynamic view of cellular metabolism by quantifying metabolites and measuring the rates (fluxes) of metabolic pathways. These techniques are essential for understanding the downstream consequences of this compound activity.
The primary tool for this analysis is isotopic tracing , most commonly using glutamine labeled with stable isotopes like carbon-13 ([¹³C]) or nitrogen-15 (B135050) ([¹⁵N]). researchgate.netresearchgate.netnih.gov Cells are cultured with the labeled glutamine, which is then converted by this compound into labeled glutamate. This labeled glutamate can enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate. By using analytical techniques such as mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy , researchers can track the incorporation of the ¹³C atoms into various downstream metabolites, including TCA cycle intermediates, other amino acids, and lipids. nih.govnih.govresearchgate.netnih.gov
This approach, known as Metabolic Flux Analysis (MFA) , allows for the quantification of the contribution of glutamine to different biosynthetic and bioenergetic pathways. nih.govwikipedia.org For example, tracing with [U-¹³C₅]glutamine (where all five carbons are labeled) can distinguish between glutamine's oxidative metabolism (forward TCA cycle) and its use in reductive carboxylation, a pathway important for lipid synthesis in some cancer cells. nih.gov These studies have been critical in demonstrating the metabolic reprogramming that occurs in cancer cells and how silencing this compound affects the entire metabolic network, often forcing cells to increase their reliance on other pathways like glucose-dependent anaplerosis via pyruvate (B1213749) carboxylase. researchgate.net
Advanced Imaging Techniques for Subcellular this compound Localization and Dynamics (e.g., Immunofluorescence)
Advanced imaging techniques are crucial for elucidating the precise location and dynamic behavior of this compound within cellular compartments, providing insights into its function in metabolic pathways. These methods allow researchers to visualize the enzyme in situ, offering a spatial context to biochemical data.
Immunofluorescence and Confocal Microscopy: Immunofluorescence is a cornerstone technique for localizing this compound. This method uses antibodies that specifically bind to this compound, and these antibodies are conjugated with fluorescent dyes. When viewed under a confocal laser scanning microscope, the location of the enzyme within the cell can be identified with high resolution.
Mitochondrial Localization: A significant body of research has confirmed that this compound is predominantly a mitochondrial enzyme. nih.gov Studies utilizing immunofluorescence in various cell types, including neurons and cancer cells, consistently show strong fluorescent signals from this compound antibodies co-localizing with mitochondrial markers. nih.govnih.gov For instance, in rat cerebellum, immunogold labeling revealed that approximately 96% of phosphate-activated this compound was associated with mitochondria. nih.gov Specifically, the enzyme is often found associated with the inner mitochondrial membrane and within the mitochondrial matrix. nih.gov
Nuclear and Perinuclear Dynamics: Interestingly, some studies have revealed a more complex subcellular distribution. For example, the GLS2 isoform of this compound has been detected in the nucleus of human cancer cells and neurons. nih.gov Using double immunofluorescence labeling and confocal microscopy, researchers have observed that under certain conditions, such as induced cell differentiation, GLS2 can translocate from the mitochondria to the nucleus. nih.gov This process may be mediated by transport vesicles, as suggested by the co-localization of GLS2 with the vesicle marker VAMP8 in the perinuclear region. nih.gov
Cell-Specific Distribution: The concentration of this compound can vary significantly between different cell types within the same tissue. In the cerebellum, glutamatergic mossy fiber terminals show intense labeling for this compound, whereas other neurons like Purkinje and Golgi cells have levels that are about 80% lower. nih.gov Glial cells, in contrast, show a notable absence of this compound labeling in their mitochondria. nih.gov
Super-Resolution Microscopy: To overcome the diffraction limit of conventional light microscopy, super-resolution techniques like dSTORM (direct stochastic optical reconstruction microscopy) are being employed. news-medical.net These methods provide unprecedented detail of the molecular organization within cells. While still an emerging application for this compound itself, super-resolution microscopy has been used to study the nanoscale organization of related components, such as metabotropic glutamate receptors at presynaptic active zones, offering a glimpse into the high-resolution future of this compound research. news-medical.net
Positron Emission Tomography (PET): PET imaging allows for the noninvasive, real-time tracking of metabolic processes in vivo. nih.gov Using tracers like L-[5-¹¹C]-glutamine, researchers can monitor the dynamics of glutaminolysis—the metabolic pathway initiated by this compound. nih.gov This technique has been used to visualize and quantify glutamine uptake and metabolism, revealing how these processes change in disease states and in response to this compound inhibitors like Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES). nih.gov
Chemical Exchange Saturation Transfer (CEST) MRI: This advanced MRI technique can detect specific metabolites with high sensitivity. nih.gov By monitoring the exchange of protons between glutamine and water, CEST MRI can be used to image glutamine and its downstream metabolites dynamically. This provides a powerful tool for evaluating glutamine metabolism in vivo, for example, in prostate cancer models, and correlating it with the expression of metabolic proteins. nih.gov
These advanced imaging methodologies provide a multi-faceted approach to understanding the roles of this compound. From the high-resolution static images of immunofluorescence and super-resolution microscopy to the dynamic, whole-body views offered by PET and CEST MRI, these techniques are indispensable for modern this compound research.
In Vivo Model Systems for Studying this compound Function and Inhibition (excluding human clinical trials)
In vivo model systems are indispensable for investigating the physiological and pathophysiological roles of this compound and for evaluating the efficacy of its inhibitors in a whole-organism context. These models, ranging from rodents to simpler organisms, allow for genetic manipulation and controlled experimental conditions that are not possible in humans.
Rodent Models (Mice and Rats): Murine models are the most extensively used for studying this compound, particularly in the fields of cancer biology and neuroscience.
Cancer Research: Genetically engineered mouse models (GEMMs) and xenograft models, where human tumor cells are implanted into immunodeficient mice, are common. These models have been instrumental in demonstrating the reliance of certain cancers on glutamine metabolism. For instance, studies in mouse models of glioblastoma have shown that inhibiting this compound can reduce tumor growth. nih.gov The this compound inhibitor BPTES has been evaluated in mouse models of non-alcoholic steatohepatitis (NASH), where it was shown to reduce the hepatic burden of GLS1 and improve liver damage. nih.gov
Neuroscience: In neuroscience, rodent models are used to explore the role of this compound in neurotransmitter synthesis. Studies in rats have been fundamental in establishing the subcellular localization of this compound isoenzymes in different brain regions and the kidney cortex. nih.govnih.gov Mouse models of congenital hydrocephalus have been used to study changes in this compound expression, revealing that the kidney-type this compound (KGA) is immunodetected in reactive astrocytes in the white matter of hydrocephalic mice, in addition to its normal neuronal localization. researchgate.net
The table below summarizes key findings from rodent models used in this compound research.
| Model System | Research Area | Key Findings | Reference |
| Rat | Neuroscience | Determined the primary mitochondrial localization of phosphate-activated this compound in cerebellar neurons. | nih.gov |
| Mouse | Cancer Metabolism | Showed that Myc-induced metabolic reprogramming in pre-tumorous states includes increased expression of this compound. | nih.gov |
| Mouse | Metabolic Disease (NASH) | Demonstrated that the GLS1 inhibitor BPTES reduced hepatic this compound levels and improved liver damage. | nih.gov |
| Mouse | Neurodegeneration (Hydrocephalus) | Found increased KGA expression in reactive astrocytes in the brains of hydrocephalic mice. | researchgate.net |
| Rat | Apoptosis | Showed that the this compound inhibitor 6-diazo-5-oxo-L-norleucine (DON) reduced the protective effect of glutamine on mitochondrial function in neutrophils. | researchgate.net |
Zebrafish (Danio rerio) Models: The zebrafish is another powerful model system, prized for its rapid development, optical transparency, and genetic tractability. While research is less extensive than in rodents, zebrafish models are increasingly used to study the role of this compound in development and disease. They offer unique advantages for in vivo imaging of cellular processes, including metabolism, in a live, intact vertebrate.
Other Model Systems:
Aspergillus oryzae: This filamentous fungus is used in industrial biotechnology for enzyme production. Studies in A. oryzae have focused on the cellular localization and properties of its this compound, which is relevant for optimizing fermentation processes.
These in vivo models provide critical platforms for dissecting the complex roles of this compound in health and disease. By allowing for detailed investigation of genetic and pharmacological manipulations, they bridge the gap between in vitro biochemical studies and potential therapeutic applications.
Q & A
Basic Research: Measuring Glutaminase Activity in Cellular Models
Q: What methodologies are recommended for quantifying this compound activity in in vitro cancer cell models, and how do experimental conditions influence reproducibility? A:
- Enzyme-Linked Assays : Use the Glutamine/Glutamate-Glo™ assay (Promega) to measure this compound-dependent glutamate production. Key components include recombinant this compound (Part #J142A, 25µL) and NAD (Part #J136B) for enzymatic coupling .
- Optimization Steps :
- Cell Lysis : Use non-denaturing buffers (e.g., 20 mM Tris-HCl, pH 8.0) to preserve enzyme activity.
- Substrate Saturation : Titrate glutamine concentrations (0.1–10 mM) to determine and avoid substrate limitation.
- Control for Background : Include assays with this compound inhibitors (e.g., CB-839) or knockout cell lines.
- Data Pitfalls : Incomplete lysis or protease contamination may skew activity readings. Validate with SDS-PAGE (>95% purity) and include technical triplicates .
Basic Research: Recombinant this compound Protein Handling
Q: How should recombinant this compound proteins (e.g., E. coli-derived) be stored and validated for consistent experimental outcomes? A:
- Storage Protocol :
- Validation Metrics :
Advanced Research: Resolving Contradictory Data in this compound Isoenzyme Roles
Q: How can researchers address contradictory findings on this compound isoenzymes (GLS1 vs. GLS2) in cancer metabolism? A:
- Context-Specific Analysis :
- Tissue-Specific Expression : Use RNA-seq datasets (e.g., TCGA) to correlate GLS1/GLS2 mRNA levels with tumor type.
- Metabolic Flux Studies : Employ -glutamine tracing to distinguish contributions of each isoenzyme to TCA cycle replenishment.
- Contradiction Mitigation :
Advanced Research: this compound in Neurological Dysfunction
Q: What experimental designs are critical for studying this compound-mediated glutamate excitotoxicity in neurological models? A:
- Key Parameters :
- Model Selection :
Advanced Research: Integrating Omics Data with this compound Studies
Q: How can multi-omics approaches (proteomics, metabolomics) refine hypotheses about this compound regulation in metabolic reprogramming? A:
- Workflow Design :
- Proteomics : Identify this compound-interacting proteins via co-IP/MS (e.g., mTORC1 regulators).
- Metabolomics : Use LC-MS to track glutamine/glutamate ratios and downstream metabolites (α-KG, glutathione).
- Data Integration :
Methodological Rigor: Addressing Variability in In Vivo this compound Studies
Q: What strategies minimize variability when testing this compound inhibitors in animal models? A:
- Standardization :
- Dosing : Administer inhibitors (e.g., CB-839) at zeitgeber time-matched intervals to control for circadian metabolic shifts.
- Diet Control : Use glutamine-free diets 24h pre-treatment to amplify inhibitor efficacy.
- Endpoint Validation :
Data Interpretation: Distinguishing Artifacts in this compound Localization Studies
Q: How can immunofluorescence artifacts be ruled out when localizing this compound in subcellular compartments? A:
- Antibody Validation :
- Knockout Validation : Compare staining in WT vs. GLS1 cells.
- Cross-Reactivity Checks : Test antibodies against recombinant isoforms (e.g., GLS2 in GLS1-KO cells).
- Imaging Controls :
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
